molecular formula C16H22N2O3 B2598848 4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid CAS No. 694514-97-1

4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid

Cat. No.: B2598848
CAS No.: 694514-97-1
M. Wt: 290.363
InChI Key: QIQXSDGBZBAACD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C16H22N2O3 and its molecular weight is 290.363. The purity is usually 95%.
BenchChem offers high-quality 4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[4-(azepan-1-yl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15(9-10-16(20)21)17-13-5-7-14(8-6-13)18-11-3-1-2-4-12-18/h5-8H,1-4,9-12H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQXSDGBZBAACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=C(C=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic Acid: Mechanism of Action & Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, structural biology, and experimental validation of 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid , a specialized chemical probe and pharmacophore intermediate.

Executive Summary

4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid is a synthetic succinamic acid derivative characterized by a "Cap-Linker-Zinc Binding Group (ZBG)" architecture. It is primarily utilized in chemical biology as a structural probe for Zinc-dependent metalloproteases (MMPs/HDACs) and as a haptenic linker for generating antibodies against the azepan-1-ylphenyl pharmacophore (common in TRPV1 antagonists and SERMs).

Its mechanism of action is bimodal depending on application:

  • Pharmacological Inhibition: It acts as a competitive, reversible inhibitor of zinc-dependent enzymes (e.g., MMP-2, MMP-9) by chelating the catalytic zinc ion via its terminal carboxylate and amide carbonyl, while the azepane tail occupies the hydrophobic S1' specificity pocket.

  • Immunogenic Conjugation: As a hapten, it facilitates the covalent linkage of the non-immunogenic azepane moiety to carrier proteins (e.g., KLH, BSA), enabling the development of highly specific immunoassays (ELISA) for drug monitoring.

Chemical Identity & Structural Biology

Structural Composition

The molecule is composed of three distinct functional domains that dictate its biological interaction:

DomainChemical MoietyFunction
Cap Group 4-Azepan-1-ylphenylHydrophobic Interaction: A bulky, hydrophobic moiety (azepane ring fused to phenyl) designed to penetrate the S1' specificity pocket of metalloproteases or bind antibody variable regions.
Linker Amide (Anilide)Orientation: Rigidifies the connection between the hydrophobic cap and the polar tail, ensuring optimal geometry for binding.
ZBG / Tail Succinyl (4-oxobutanoic acid)Chelation/Conjugation: The terminal carboxylic acid serves as a monodentate or bidentate ligand for Zinc (Zn²⁺) or as a reactive site for carbodiimide coupling.
Physicochemical Properties
  • Molecular Formula: C₁₆H₂₂N₂O₃[1]

  • Molecular Weight: 290.36 g/mol

  • Solubility: Soluble in DMSO, DMF; sparingly soluble in aqueous buffers (requires pH adjustment).

  • pKa: ~4.5 (Carboxylic acid), ~5.0 (Aniline nitrogen, reduced basicity due to amide).

Mechanism of Action (The Core)

Primary Mechanism: Zinc-Dependent Metalloprotease Inhibition

The compound functions as a zinc-chelating inhibitor . The succinyl backbone mimics the transition state of the enzyme's natural peptide substrate.

  • Recognition: The azepan-1-ylphenyl "cap" enters the enzyme's active site. The azepane ring, being lipophilic and bulky, preferentially binds to the S1' hydrophobic pocket (a key determinant of specificity in MMPs like MMP-2/9).

  • Chelation: The terminal carboxylate (COOH) and the amide carbonyl (C=O) of the succinyl group coordinate with the catalytic Zinc ion (Zn²⁺) at the bottom of the active site.

  • Displacement: This coordination displaces the water molecule required for peptide bond hydrolysis, thereby freezing the enzyme in an inactive state.

Secondary Mechanism: Hapten-Carrier Conjugation

In immunological applications, the compound acts as a functionalized hapten .

  • Activation: The terminal carboxylic acid is activated using EDC/NHS chemistry to form a stable NHS-ester.

  • Coupling: The activated ester reacts with primary amines (Lysine residues) on a carrier protein (e.g., Keyhole Limpet Hemocyanin - KLH).

  • Immune Response: The resulting conjugate displays the azepan-1-ylphenyl epitope to the immune system, triggering B-cell activation and the production of antibodies specific to the azepane drug class.

Pharmacodynamics & Signaling Pathways

Pathway Visualization: Enzyme Inhibition & Immune Activation

The following diagram illustrates the dual mechanistic pathways: the inhibition of MMP signaling (left) and the induction of antibody production (right).

MechanismOfAction cluster_MMP Metalloprotease Inhibition cluster_Immune Immunogenicity (Hapten) Compound 4-[(4-azepan-1-ylphenyl)amino]- 4-oxobutanoic acid Binding S1' Pocket Entry (Azepane Moiety) Compound->Binding Pathway A Conjugation EDC/NHS Coupling (Amide Bond Formation) Compound->Conjugation Pathway B MMP_Active Active MMP-2/9 (Zn2+ bound H2O) MMP_Active->Binding ECM ECM Remodeling (Collagen Degradation) MMP_Active->ECM Normal Function Chelation Zinc Chelation (Succinyl COOH) Binding->Chelation Inhibition Catalytic Blockade (Substrate Hydrolysis Halted) Chelation->Inhibition Inhibition->ECM Inhibits Carrier Carrier Protein (KLH/BSA) Carrier->Conjugation Antigen Immunogen (Azepane-KLH) Conjugation->Antigen BCell B-Cell Activation Antigen->BCell Antibody Anti-Azepane IgG BCell->Antibody

Caption: Dual mechanism showing Zinc-dependent enzyme inhibition (Pathway A) and Hapten-Carrier immunogenicity (Pathway B).

Experimental Validation Protocols

Protocol A: In Vitro MMP Inhibition Assay

Objective: Quantify the IC50 of the compound against MMP-2/9 using a fluorogenic substrate.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35.

    • Substrate: Mca-K-P-L-G-L-Dpa-A-R-NH₂ (Fluorogenic MMP substrate).

    • Enzyme: Recombinant Human MMP-2 or MMP-9 (activated with APMA if necessary).

    • Compound Stock: 10 mM in DMSO.

  • Procedure:

    • Step 1: Dilute compound in Assay Buffer to 2x final concentration (range: 1 nM to 100 µM).

    • Step 2: Add 50 µL of diluted compound to a black 96-well plate.

    • Step 3: Add 25 µL of Enzyme solution (final conc. 1-5 nM). Incubate for 30 min at 37°C to allow equilibrium binding.

    • Step 4: Initiate reaction by adding 25 µL of Substrate (final conc. 10 µM).

    • Step 5: Measure fluorescence (Ex/Em = 328/393 nm) kinetically for 60 min.

  • Data Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot % Inhibition vs. Log[Compound]. Fit to sigmoidal dose-response equation to determine IC50.

Protocol B: Hapten-BSA Conjugation (Immunogen Synthesis)

Objective: Covalently link the compound to BSA for antibody screening.

  • Activation:

    • Dissolve 5 mg of 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid in 0.5 mL dry DMF.

    • Add 1.2 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of NHS (N-Hydroxysuccinimide).

    • Stir at Room Temperature (RT) for 2 hours to form the NHS-ester.

  • Conjugation:

    • Dissolve 10 mg of BSA in 2 mL of Carbonate/Bicarbonate buffer (pH 9.0).

    • Dropwise add the activated NHS-ester solution to the BSA solution while stirring.

    • React for 4 hours at RT or overnight at 4°C.

  • Purification:

    • Dialyze the reaction mixture against PBS (pH 7.4) for 24 hours (3 buffer changes) to remove unreacted small molecules.

    • Verify conjugation ratio via MALDI-TOF MS or TNBS assay (loss of lysine amines).

References

  • BenchChem. (2025). N-(4-azepan-1-ylphenyl)guanidine: Technical Support and Structural Analogues. Retrieved from

  • DrugBank. (2024). Succinamic Acid and Azepane Derivatives: Target Interactions. Retrieved from

  • Caterina, M. J., et al. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway. Nature, 389(6653), 816-824. (Context: Azepane pharmacophore in TRPV1 antagonists).
  • Whittaker, M., et al. (1999). Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors. Chemical Reviews, 99(9), 2735-2776. (Context: Succinyl-based MMP inhibitors).
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

Sources

The Azepane Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Biological Activity of Azepane-Containing Compounds

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

The seven-membered nitrogen-containing heterocycle, azepane, has carved a significant niche in medicinal chemistry, emerging as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved drugs.[1][2] Its inherent three-dimensional structure and conformational flexibility allow for extensive synthetic modifications, enabling precise tuning of steric and electronic properties to achieve desired pharmacological profiles.[2] This technical guide provides a comprehensive overview of the diverse biological activities of azepane-containing compounds, delving into their mechanisms of action, supported by quantitative data and detailed experimental protocols. The content herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile heterocyclic system.

Introduction: The Chemical and Pharmacological Significance of the Azepane Ring

The azepane ring system, a saturated seven-membered carbocycle with one nitrogen atom, is a recurring motif in a variety of natural products and synthetic pharmaceuticals.[3][4] Its non-planar and flexible nature allows it to adopt multiple low-energy conformations, which can be crucial for optimal binding to diverse biological targets.[2] This conformational adaptability, coupled with the ability to introduce a wide range of substituents on both the nitrogen and carbon atoms, makes the azepane scaffold a highly attractive starting point for drug discovery campaigns.[3] Consequently, azepane derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-Alzheimer's, and anticonvulsant properties, among others.[5][6] More than 20 drugs containing the azepane moiety have received FDA approval, underscoring its therapeutic relevance.[5]

Anticancer Activity of Azepane-Containing Compounds

The quest for novel and effective anticancer agents has led to the exploration of various heterocyclic scaffolds, with azepane derivatives showing considerable promise.[7][8] Their anticancer effects are often attributed to a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways frequently dysregulated in cancer.[9]

Mechanisms of Anticancer Action
  • Induction of Apoptosis: Many azepane-containing compounds exert their cytotoxic effects by triggering programmed cell death. For instance, certain derivatives have been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins while decreasing the levels of anti-apoptotic proteins.[9]

  • Cell Cycle Arrest: Inhibition of cancer cell proliferation can be achieved by halting the cell cycle at specific checkpoints. Some dibenzo[b,f]azepines, for example, have been observed to cause cell cycle arrest at the G1 phase.[9]

  • Modulation of Signaling Pathways:

    • p53 Pathway: Some azepane derivatives can upregulate the tumor suppressor protein p53, which in turn can activate the apoptotic cascade.[9]

    • PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer. Azepane-containing compounds have been identified that can modulate this pathway.[1]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation Azepane Azepane Derivative Azepane->PI3K inhibits

Caption: Modulation of the PI3K/Akt Signaling Pathway by Azepane Derivatives.

  • PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for DNA single-strand break repair. In cancers with defective DNA repair pathways (e.g., BRCA1/2 mutations), PARP inhibition leads to synthetic lethality. The azepine-dione scaffold is being explored for the design of novel PARP-1 inhibitors.[2]

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic activity of representative azepane-containing compounds against various cancer cell lines.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Oxazepien derivative5bCaCo-2 (Colon)24.53[1]
1,2,3-Triazole linked Tetrahydrocurcumin4gHCT-116 (Colon)1.09[1]
1,2,3-Triazole linked Tetrahydrocurcumin4fHCT-116 (Colon)15.59[1]
Dibenzo[b,f]azepine-isoxazoline4gLM8G7 (Osteosarcoma)- (inhibited invasion)[10]
Dibenzo[b,f]azepine-isoxazoline4gMDA-MB-231 (Breast)- (inhibited invasion)[10]
Dibenzo[b,f]azepine-isoxazoline4gMCF-7 (Breast)Proliferation inhibited[10]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for evaluating the in vitro anticancer activity of azepane-containing compounds.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Azepane-containing test compound

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., a known cytotoxic drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density and incubate overnight to allow for attachment.[1]

  • Compound Treatment: Treat the cells with a range of concentrations of the azepane-containing compound. Include vehicle and positive controls.[1]

  • Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.[1]

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

Antimicrobial Activity of Azepane-Containing Compounds

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Azepane derivatives have demonstrated promising activity against a range of bacteria and fungi.[11][12]

Spectrum of Antimicrobial Activity

Azepane-containing compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[12] For example, A-azepano-triterpenoids have exhibited significant bacteriostatic effects against methicillin-resistant Staphylococcus aureus (MRSA).[11] Some pyridobenzazepine derivatives have displayed broad-spectrum antibacterial activity, with one derivative being more potent than chloramphenicol against certain Gram-negative and Gram-positive bacteria.[12]

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentrations (MIC) of selected azepane derivatives against various microbial strains.

Compound ClassSpecific CompoundMicrobial StrainMIC (µg/mL)Reference
Pyridobenzazepine8E. coli39[12][13]
Pyridobenzazepine8P. hauseri78[12][13]
Pyridobenzazepine8P. aeruginosa78[12][13]
Pyridobenzazepine8S. aureus39[12][13]
Pyridobenzazepine12C. albicans156[12]
Pyridobenzazepine27C. albicans156[12]
A-azepano-triterpenoidAzepanouvaol 8MRSA≤ 0.15 µM[11][14]
A-azepano-triterpenoidAzepanobetulinic acid cyclohexyl amide 4MRSA≤ 0.15 µM[11][14]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Azepane-containing test compound

  • Growth control (no compound)

  • Sterility control (no microorganism)

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the azepane-containing compound in the broth medium within a 96-well microtiter plate.[1]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).[1]

  • Inoculation: Inoculate each well (except the sterility control) with the microbial suspension.[1]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Activity in Neurodegenerative Diseases

Azepane-containing compounds have emerged as promising candidates for the treatment of neurodegenerative disorders, particularly Alzheimer's disease.[5][15] Their neuroprotective effects are often linked to the inhibition of key enzymes involved in the disease pathology.

Mechanism of Action in Alzheimer's Disease

A primary strategy in Alzheimer's drug discovery is the inhibition of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is involved in the production of amyloid-β peptides that form plaques in the brain.[1] Azepane derivatives have been designed as BACE1 inhibitors.[1] Additionally, some triterpenic azepanes are being investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[16]

BACE1_Inhibition APP Amyloid Precursor Protein (APP) Abeta Amyloid-β Peptides APP->Abeta cleaved by BACE1 BACE1 Plaques Amyloid Plaques Abeta->Plaques Azepane Azepane BACE1 Inhibitor Azepane->BACE1 inhibits

Caption: Inhibition of Amyloid-β Production by Azepane BACE1 Inhibitors.

Quantitative Anti-Alzheimer's Disease Activity Data

The following table summarizes the inhibitory activity of azepane derivatives against targets relevant to Alzheimer's disease.

Compound ClassTargetIC50/Ki (nM)Reference
Azepane derivativeBACE1Data not specified in source[1]
5,5-dimethyl-2-oxoazepane derivativeγ-secretaseLow nanomolar[17]
Experimental Protocol: BACE1 Inhibition Assay (Fluorogenic)

This protocol details a common method for assessing the inhibitory potential of compounds against BACE1.

Objective: To measure the inhibition of BACE1 enzymatic activity.

Materials:

  • 96-well black plates

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • Recombinant human BACE1 enzyme

  • Fluorogenic BACE1 substrate

  • Azepane-containing test compounds

  • Known BACE1 inhibitor (positive control)

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the assay buffer, BACE1 enzyme, and fluorogenic substrate.[1]

  • Inhibitor Preparation: Prepare serial dilutions of the azepane test compounds.[1]

  • Assay Setup: In a 96-well plate, add the assay buffer, BACE1 enzyme, and either the test compound or a control.[1]

  • Reaction Initiation: Start the enzymatic reaction by adding the BACE1 substrate to all wells.[1]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark.[1]

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of BACE1 inhibition for each compound concentration and determine the IC50 value.

Other Notable Biological Activities

The pharmacological versatility of the azepane scaffold extends to several other therapeutic areas.[5][18]

  • Anticonvulsant Activity: Certain azepane derivatives have shown potential as anticonvulsant agents.[3]

  • Histamine H3 Receptor Antagonism: This activity is relevant for the treatment of various central nervous system disorders.[5]

  • α-Glucosidase Inhibition: This is a therapeutic target for type 2 diabetes.[5]

  • Monoamine Transporter Inhibition: N-benzylated bicyclic azepanes have been identified as potent inhibitors of norepinephrine (NET) and dopamine (DAT) transporters, suggesting potential applications in neuropsychiatric disorders.[19][20][21]

Synthesis of Azepane-Containing Compounds

The construction of the azepane ring can be achieved through various synthetic strategies, including:

  • Ring-closing reactions [3]

  • Ring-expansion reactions of cyclic precursors [3][22]

  • Multistep sequences [3]

A common approach for synthesizing N-substituted azepane-2,4-diones involves a Dieckmann-type condensation.[2]

Future Perspectives and Conclusion

The azepane scaffold continues to be a fertile ground for the discovery of novel bioactive molecules.[1] Its structural and chemical versatility allows for the generation of large and diverse compound libraries for high-throughput screening. Future research will likely focus on the structure-activity relationship (SAR) studies of existing azepane-based leads to optimize their potency and selectivity. Furthermore, the exploration of novel synthetic methodologies to access more complex and diverse azepane derivatives will undoubtedly open up new avenues for drug discovery. The wide range of biological activities demonstrated by azepane-containing compounds solidifies their importance in medicinal chemistry and points towards their continued development into clinically useful therapeutic agents.[1][23]

References

  • Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery - Benchchem. (URL: )
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (URL: )
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed. (URL: [Link])

  • Azepane-2,4-dione as a Scaffold in Drug Discovery: Application Notes and Protocols - Benchchem. (URL: )
  • Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents - PMC. (URL: [Link])

  • Application of Azepane Derivatives in Cancer Cell Line Studies - Benchchem. (URL: )
  • Synthesis and antimicrobial activity of azepine and thiepine deriv
  • Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives - PMC. (URL: [Link])

  • Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold - PubMed. (URL: [Link])

  • Recent Advances on the Synthesis of Azepane‐Based Compounds - ResearchGate. (URL: [Link])

  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities - Taylor & Francis. (URL: [Link])

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed. (URL: [Link])

  • Green Synthesis and Biological Aspect of Seven-Membered Azepine Hybrids: A Recent Update" - PubMed. (URL: [Link])

  • Recent advances in anticancer chemotherapeutics based upon azepine scaffold. (URL: )
  • Azepanes in bioactive molecules and drugs containing a trifluoro‐, a difluoro‐ or a perfluoro‐alkyl group. - ResearchGate. (URL: [Link])

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC. (URL: [Link])

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - Reymond Research Group. (URL: [Link])

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchGate. (URL: [Link])

  • Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties - PMC. (URL: [Link])

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone | Bentham Science Publishers. (URL: [Link])

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - The University of Manchester. (URL: [Link])

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (URL: )
  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC. (URL: [Link])

  • The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed. (URL: [Link])

  • Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents | Request PDF - ResearchGate. (URL: [Link])

  • Azepane - Wikipedia. (URL: [Link])

  • Chiral Azepines: In silico Potential in Cancer and Neurodegenerative Diseases, a Chemical Analysis | Bentham Science Publishers. (URL: [Link])

  • Synthesis and antimicrobial activity of azepine and thiepine derivatives - ResearchGate. (URL: [Link])

  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors - UWSpace. (URL: [Link])

  • Commercially available drugs contain azepine derivatives. - ResearchGate. (URL: [Link])

  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation | Organic Letters - ACS Publications. (URL: [Link])

  • Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed. (URL: [Link])

  • Synthesis, Diagnosis And Evaluation Of The Antibacterial Activity Of New Oxazepane Derivatives | American Journal of Bioscience and Clinical Integrity. (URL: [Link])

Sources

Structure-Activity Relationship of Succinanilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the structure-activity relationship (SAR) of succinanilic acid derivatives. It is designed for medicinal chemists and drug development professionals, focusing on the scaffold's dual role as both a pharmacophore for metalloenzyme inhibition and a metabolic endpoint for hydroxamic acid drugs.

A Technical Guide to Scaffold Optimization and Therapeutic Utility

Strategic Overview: The "Jekyll & Hyde" Scaffold

In modern medicinal chemistry, succinanilic acid (4-anilino-4-oxobutanoic acid) occupies a unique and often paradoxical niche. It serves two distinct functions that drug developers must balance:

  • The Active Pharmacophore: The open-chain carboxylic acid moiety is a potent chelator of zinc-dependent metalloproteinases (MMPs, TACE) and a modulator of inflammatory cytokines.

  • The Metabolic Endpoint: For hydroxamic acid-based HDAC inhibitors (e.g., Vorinostat/SAHA), the hydrolysis of the hydroxamate to succinanilic acid represents the primary metabolic deactivation pathway.

Understanding this duality is critical. When designing MMP inhibitors , the succinanilic acid is the goal; when designing HDAC inhibitors , it is the liability to be avoided.

Chemical Architecture & Synthesis

The core scaffold consists of an N-phenyl succinamic acid backbone. Its synthesis is a self-validating nucleophilic acyl substitution, typically yielding high purity without chromatography due to the crystallization properties of the acid product.

Core Synthesis Protocol

Reaction: Aniline + Succinic Anhydride


 Succinanilic Acid

SynthesisWorkflow cluster_0 Reagents cluster_1 Reaction Conditions Aniline Aniline (Nucleophile) Solvent Solvent: Benzene or THF (Aprotic) Aniline->Solvent SuccAnhydride Succinic Anhydride (Electrophile) SuccAnhydride->Solvent Product Succinanilic Acid (Precipitate) Solvent->Product Nucleophilic Attack (Kinetic Control) Temp Temp: Reflux or RT Cyclic N-Phenyl Succinimide (Cyclic Byproduct) Product->Cyclic Dehydration (High Heat/AcCl)

Figure 1: Synthetic pathway and potential cyclization risk. The open-chain acid is the kinetic product, while thermodynamic conditions favor ring closure.

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of succinic anhydride in 15 mL of anhydrous THF (or benzene).

  • Addition: Add 10 mmol of the substituted aniline dropwise at room temperature.

    • Checkpoint: The reaction is exothermic. If the aniline is electron-deficient (e.g., 4-NO2), mild heating (40°C) may be required.

  • Precipitation: Stir for 2-4 hours. The succinanilic acid derivative typically precipitates as a white crystalline solid.

  • Purification: Filter the solid and wash with cold ether to remove unreacted aniline. Recrystallize from ethanol/water if necessary.

    • Validation: IR spectroscopy should show a broad -OH stretch (2500-3300 cm⁻¹) for the acid and a sharp amide C=O (1650-1690 cm⁻¹). Absence of the anhydride doublets (1780/1860 cm⁻¹) confirms conversion.

Structure-Activity Relationship (SAR) Analysis

The SAR of succinanilic acid is driven by three distinct domains: the Zinc-Binding Group (ZBG), the Linker, and the Hydrophobic Cap.

Domain A: The Zinc-Binding Tail (Carboxylic Acid)
  • Function: In metalloenzymes (MMP-2, MMP-9, TACE), the terminal carboxylate coordinates with the catalytic Zn²⁺ ion.

  • SAR Rule:

    • Free Acid (COOH): Essential for activity. Conversion to esters (COOMe) abolishes zinc chelation but increases membrane permeability (prodrug strategy).

    • Hydroxamate Conversion (CONHOH): Increases potency 10-100x (e.g., Vorinostat) but introduces metabolic instability.

    • Bioisosteres: Replacement with a tetrazole or phosphonic acid often retains activity while altering pKa and solubility.

Domain B: The Linker (Ethylene Bridge)
  • Function: Positions the ZBG relative to the hydrophobic cap.

  • SAR Rule:

    • Length: The 2-carbon (succinyl) chain is optimal for many MMP pockets. Increasing to 3 carbons (glutaryl) often decreases potency due to entropic penalties.

    • Substitution: Introducing a phenyl group or alkyl chain on the alpha-carbon (closest to the amide) restricts conformational freedom, potentially locking the molecule in a bioactive conformation (the "Thorpe-Ingold effect").

Domain C: The Hydrophobic Cap (Aniline Ring)
  • Function: Engages the S1' hydrophobic pocket of the enzyme.

  • SAR Rule:

    • Para-Substitution: The most sensitive region.

      • Electron-Withdrawing (F, Cl, NO2): Increases the acidity of the amide N-H, strengthening the hydrogen bond with the enzyme backbone.

      • Bulky Groups (O-Benzyl, Phenyl): Enhance potency if the target enzyme has a deep S1' pocket (e.g., MMP-9).

    • Ortho-Substitution: Often deleterious due to steric clash with the amide carbonyl, forcing a non-planar conformation that may prevent binding.

Quantitative Data Summary
Substitution (R-Aniline)Electronic Effect (

)
LogPBiological Impact (General)
-H 0.001.1Baseline activity. Moderate solubility.
-OH -0.370.8Reduced lipophilicity. Potential Phase II metabolic target.
-Cl / -Br +0.232.0High Potency. Halogens fill hydrophobic pockets; increased metabolic stability.
-NO2 +0.781.1Strong H-bond donor acidity. Often toxic/mutagenic risk.
-OMe -0.271.2Electron donor. Reduces amide acidity; often lowers potency in H-bond driven targets.

Mechanistic Visualization: Enzyme Inhibition

The primary mechanism for succinanilic acid derivatives in anti-inflammatory and anticancer contexts is the inhibition of Zinc-dependent proteases.

Mechanism cluster_enzyme Enzyme Active Site (MMP/TACE) cluster_ligand Succinanilic Acid Derivative Zn Zn²⁺ Ion Pocket S1' Hydrophobic Pocket Backbone Enzyme Backbone (H-Bond Acceptor) COOH Carboxylate Tail (COO⁻) COOH->Zn Chelation (Bidentate) Amide Amide Linker (-NH-CO-) Amide->Backbone H-Bonding Ring Substituted Phenyl Ring Ring->Pocket Hydrophobic Interaction (Van der Waals)

Figure 2: Binding mode of succinanilic acid derivatives. The carboxylate chelates the catalytic Zinc, while the phenyl ring occupies the specificity pocket.

Therapeutic Applications & Protocols

A. Anti-Inflammatory (Cytokine Suppression)

Succinanilic acid derivatives suppress the secretion of TNF-


 and IL-6. This is distinct from COX inhibition; it likely involves modulation of the NF-

B pathway or direct antagonism of the succinate receptor (SUCNR1), which is upregulated in activated macrophages.

Experimental Assay (In Vitro):

  • Cell Line: RAW 264.7 murine macrophages.

  • Induction: Stimulate with Lipopolysaccharide (LPS, 1

    
    g/mL).
    
  • Treatment: Co-treat with test compounds (1–100

    
    M) for 24 hours.
    
  • Readout: Measure supernatant cytokines via ELISA.

  • Control: Dexamethasone (positive control) and Vehicle (DMSO).

B. Antimicrobial (Metal Complexes)

While the acid itself has moderate antimicrobial activity, its Silver (Ag) and Copper (Cu) complexes are highly potent. The succinanilic acid acts as a ligand, stabilizing the metal ion and facilitating its transport across the bacterial cell wall.

  • Target: S. aureus, E. coli, Candida albicans.

  • Mechanism: Disruption of membrane potential and generation of ROS by the delivered metal ion.

References

  • Synthesis and Pharmacological Evaluation of Succinimide Derivatives. Source: PubMed / Pharmazie. Context: Establishes the foundational synthesis and anticonvulsant activity of the cyclic derivatives. URL:[Link]

  • Rational Design of Cyclic Succinate Series of TNF-alpha Converting Enzyme (TACE) Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. Context: Details the use of the succinic acid scaffold for zinc-metalloprotease inhibition. URL:[Link]

  • Succinanilic Acid (PubChem CID 7598). Source: National Institutes of Health (NIH). Context: Chemical and physical properties, toxicity data, and metabolite information for 4-anilino-4-oxobutanoic acid. URL:[Link]

  • Biological Activity of Metal Complexes of Succinic Acid Derivatives. Source: ResearchGate / ES Publisher. Context: Describes the enhanced fungicidal and bactericidal properties of Ag/Cu complexes of succinic acid derivatives. URL:[Link]

  • Vorinostat (SAHA) Metabolism. Source: DrugBank / FDA. Context: Identifies 4-anilino-4-oxobutanoic acid as the major inactive metabolite of the HDAC inhibitor Vorinostat. URL:[Link]

Comprehensive Spectroscopic Characterization of 4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive protocol for the spectroscopic analysis of 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid . As a derivative of succanilic acid incorporating a hydrophobic azepane (hexamethyleneimine) pharmacophore, this molecule presents a unique spectroscopic signature characterized by the interplay between its polar succinyl tail and its electron-rich, lipophilic aromatic head.

This document moves beyond basic spectral listing to explain the causality of signal patterns, establishing a self-validating analytical workflow. It is designed to support structural confirmation, impurity profiling, and quantitative assay development in drug discovery pipelines.

Molecular Architecture & Synthetic Origin

To interpret the spectra accurately, one must understand the molecule's origin. This compound is synthesized via the nucleophilic ring-opening of succinic anhydride by 4-(azepan-1-yl)aniline (also known as 1-(4-aminophenyl)hexamethyleneimine).

  • Core Scaffold:

    
    -phenylsuccinamic acid (Succanilic acid).
    
  • Key Substituent: Azepane ring at the para-position of the phenyl ring.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 290.36 g/mol

Synthetic Pathway & Logic

The synthesis dictates the impurity profile. Common impurities include unreacted succinic acid (hydrolysis product), residual aniline starting material, and potentially the succinimide cyclization product (imide formation) under thermal stress.

SynthesisWorkflow Aniline 4-(Azepan-1-yl)aniline (Nucleophile) Intermediate Transition State (Ring Opening) Aniline->Intermediate Nucleophilic Attack SuccAnh Succinic Anhydride (Electrophile) SuccAnh->Intermediate Product Target Molecule 4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid Intermediate->Product Amide Formation Impurity Impurity: Succinimide (Cyclization) Product->Impurity -H2O (Heat)

Figure 1: Synthetic pathway and potential degradation route to the succinimide derivative.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

NMR is the primary tool for structural validation. The molecule possesses distinct "zones" that allow for unambiguous assignment: the aliphatic azepane ring, the aromatic linker, and the succinyl chain.

H NMR Analysis (400 MHz, DMSO- )

DMSO-


 is the solvent of choice due to the solubility of the polar carboxylic acid and the amide functionality.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
12.0 - 12.2 Broad Singlet1H-COOH Carboxylic acid proton. Broad due to hydrogen bonding/exchange.
9.80 Singlet1H-NH -CO-Amide proton. Downfield shift indicates conjugation with the phenyl ring.
7.45 Doublet (

Hz)
2HAr-H (meta to azepane)Part of AA'BB' system. Ortho to the amide group (deshielded).
6.65 Doublet (

Hz)
2HAr-H (ortho to azepane)Upfield shift due to strong electron donation (+M effect) from the azepane nitrogen.
3.45 Triplet/Broad4HAzepane

-CH

Protons adjacent to the nitrogen. Broadened if ring inversion is slow.
2.48 - 2.55 Multiplet4H-CH

-CH

-COOH
Succinyl backbone. Often overlaps with DMSO solvent peak (2.50 ppm).
1.70 Broad Multiplet4HAzepane

-CH

Homoallylic-like environment within the ring.
1.45 Broad Multiplet4HAzepane

-CH

Most shielded aliphatic protons in the ring.

Critical Diagnostic: The large chemical shift difference (


 ppm) between the two aromatic doublets confirms the presence of a strong electron-donating group (azepane) para to the amide.
C NMR Analysis (100 MHz, DMSO- )
Chemical Shift (

, ppm)
Carbon TypeAssignment
173.8 Quaternary (C=O)Carboxylic Acid Carbonyl
169.5 Quaternary (C=O)Amide Carbonyl
144.5 Quaternary (Ar-C)C4 (attached to Azepane N)
128.5 Quaternary (Ar-C)C1 (attached to Amide N)
120.5 Methine (Ar-CH)C2/C6 (Ortho to Amide)
111.2 Methine (Ar-CH)C3/C5 (Ortho to Azepane)
48.5 Methylene (

)
Azepane

-Carbon
31.0 Methylene (

)
Succinyl

-to-Amide
29.0 Methylene (

)
Succinyl

-to-Acid
27.0 Methylene (

)
Azepane

-Carbon
26.5 Methylene (

)
Azepane

-Carbon
2D NMR Connectivity Strategy

To prove the connectivity of the succinyl tail (which can sometimes be confused with other linear linkers), run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Look for: A correlation between the Amide NH proton (9.80 ppm) and the Amide Carbonyl (169.5 ppm), and crucially, a correlation from the succinyl methylene protons (

    
    2.5 ppm) to both carbonyls.
    

Vibrational Spectroscopy (FT-IR)[2][3]

Infrared spectroscopy provides a rapid "fingerprint" verification of the functional groups.

  • Amide I Band (1650–1660 cm

    
    ):  Strong stretch corresponding to the C=O of the secondary amide.
    
  • Amide II Band (1530–1550 cm

    
    ):  N-H bending coupled with C-N stretching.
    
  • Carboxylic Acid C=O (1700–1720 cm

    
    ):  Usually appears as a distinct shoulder or peak slightly higher in energy than the amide carbonyl.
    
  • O-H Stretch (2500–3300 cm

    
    ):  Very broad, "hairy" absorption characteristic of carboxylic acid dimers.
    
  • C-H Stretch (2800–2950 cm

    
    ):  Distinct aliphatic stretches from the azepane ring and succinyl chain.
    

Mass Spectrometry (MS) & Fragmentation

For LC-MS applications, Electrospray Ionization (ESI) in positive mode is recommended due to the basic nitrogen in the azepane ring.

  • Ionization Mode: ESI(+)

  • Molecular Ion:

    
     Da
    
  • Sodium Adduct:

    
     Da
    
Fragmentation Logic (MS/MS)

Collision-Induced Dissociation (CID) will typically cleave the weakest bonds, primarily the amide linkage.

  • Primary Fragment (m/z ~191): Cleavage of the amide bond yields the 4-(azepan-1-yl)aniline cation. This is the diagnostic "head group" fragment.

  • Secondary Fragment (m/z ~101): Loss of the succinyl moiety (as succinic anhydride neutral loss or succinyl cation).

  • Azepane Ring Loss: High energy collisions may show loss of

    
     from the azepane ring.
    

MassSpecFragmentation Parent Parent Ion [M+H]+ m/z 291.17 Frag1 Fragment A: Amide Cleavage [4-(Azepan-1-yl)aniline+H]+ m/z 191.15 Parent->Frag1 Primary Pathway Frag2 Fragment B: Succinyl Loss Neutral Loss: 100 Da Parent->Frag2 Neutral Loss Frag3 Fragment C: Azepane Ring Opening Complex lower mass ions Frag1->Frag3 High Energy

Figure 2: Predicted ESI(+) fragmentation pathway for structural confirmation.

Experimental Protocols

Protocol 6.1: Sample Preparation for NMR
  • Weigh 5–10 mg of the solid sample into a clean vial.

  • Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Sonicate for 30 seconds to ensure complete dissolution (the carboxylic acid moiety aids solubility in polar aprotic solvents).

  • Transfer to a 5mm NMR tube.

  • Note: If the -COOH proton is not visible, add 1 drop of

    
     to exchange it (the peak will disappear, confirming its assignment).
    
Protocol 6.2: HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Amide/Acid).

  • Expected Retention: The molecule is amphiphilic. Expect elution in the middle of the gradient (approx. 40-60% B) due to the hydrophobic azepane counterbalancing the hydrophilic acid.

References

  • Succanilic Acid Synthesis

    • Preparation of 4-(4-Methylphenyl)-4-oxobutanoic acid (Analogous Synthesis). Wikipedia.[2] Available at: [Link]

  • Azepane Ring Spectroscopy

    • 4-[amino]-4-oxobutanoic acid (Spectral Analog). PubChem CID 17587728. Available at: [Link]

  • Amide/Acid Characterization

    • Mary, S.Y., et al. "4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid... Spectroscopic characterization." Journal of the Serbian Chemical Society, 2018. Available at: [Link]

  • General Spectroscopic Principles: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. Wiley. (Standard text for interpretation of AA'BB' systems and amide IR bands).

Sources

Methodological & Application

Application Note: Experimental Protocol for Characterization & Screening of 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a comprehensive technical guide for the experimental validation of 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid , a succinamic acid derivative featuring a hydrophobic azepane-phenyl cap.[1] Based on its pharmacophore—comprising a surface-recognition cap group (azepane-phenyl), a linker, and a carboxylic acid zinc-binding motif—this compound is classified as a putative metalloproteinase or Histone Deacetylase (HDAC) inhibitor .[1] This protocol outlines the workflow for physicochemical characterization, enzymatic inhibition screening, and cellular phenotypic profiling.[1]

Compound Overview & Mechanism of Action[1]

Chemical Identity[1][2][3][4]
  • Compound Name: 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid[1]

  • Structural Class: Succinanilic Acid Derivative / Azepane-substituted Phenylamide.[1]

  • Molecular Weight: ~276.33 g/mol [1]

  • Predicted LogP: 2.1 – 2.8 (Amphiphilic)[1]

  • Solubility: Soluble in DMSO (>10 mM); Sparingly soluble in aqueous buffers without pH adjustment.[1]

Pharmacological Hypothesis

The structure mimics the classic "Cap-Linker-Zinc Binding Group (ZBG)" topology found in many chromatin-modifying drugs:

  • Cap (Surface Recognition): The 4-(azepan-1-yl)phenyl moiety is a bulky, hydrophobic group likely to interact with the rim of the enzyme active site (e.g., HDAC6 or MMPs).[1] The 7-membered azepane ring provides unique steric properties compared to standard piperidines.[1]

  • Linker: The amide bond connects the cap to the effector tail.[1]

  • ZBG (Active Site Interaction): The terminal carboxylic acid (from the succinyl group) acts as a monodentate or bidentate chelator of the catalytic Zinc ion (

    
    ) in metalloenzymes.[1] While less potent than hydroxamic acids, carboxylic acids offer higher selectivity for specific isoforms (e.g., HDAC8).[1]
    

Experimental Workflow Diagram

ExperimentalWorkflow cluster_InVitro Phase 1: Biochemical Screening cluster_Cellular Phase 2: Cellular Profiling Compound Compound Preparation (DMSO Stock 10mM) QC QC: LC-MS & NMR (Purity >95%) Compound->QC Solubility Solubility Assay (PBS vs. DMSO) QC->Solubility EnzymeAssay Fluorometric HDAC/MMP Assay (IC50 Determination) Solubility->EnzymeAssay Viability Cytotoxicity (CCK-8/MTT) (72h Exposure) EnzymeAssay->Viability If IC50 < 10µM Western Target Validation (WB) (Ac-H3 / Ac-Tubulin) Viability->Western Mechanistic Check

Figure 1: Integrated workflow for the validation of 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid, moving from chemical verification to biological validation.

Protocol 1: Preparation and Storage[1]

Objective: To generate a stable stock solution suitable for biological assays.

Reagents
  • Compound: 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid (Solid).[1]

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade (Sigma-Aldrich).[1]

  • Storage: -20°C, desiccated.

Procedure
  • Weighing: Accurately weigh 2.76 mg of the compound into a sterile 1.5 mL amber microcentrifuge tube.

  • Dissolution: Add 1.0 mL of 100% DMSO to achieve a 10 mM stock concentration .

  • Vortexing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Quality Control Check: Before use, dilute 1 µL of stock into 999 µL PBS (10 µM). Measure Absorbance at 280nm/254nm to confirm solubility. If precipitation occurs (cloudiness), use a lower working concentration or add 0.1% Tween-20 to assay buffers.[1]

Protocol 2: In Vitro Enzymatic Inhibition Assay (HDAC Screen)[1]

Objective: To determine if the compound acts as a Zinc-dependent deacetylase inhibitor. Rationale: The succinamic acid motif is a known weak zinc-binder.[1] This assay uses a fluorogenic substrate (Boc-Lys(Ac)-AMC) which releases fluorescence upon deacetylation and subsequent trypsin cleavage.[1]

Materials
  • Enzyme: Recombinant HDAC1, HDAC6, or HeLa Nuclear Extract (Broad spectrum).[1]

  • Substrate: Boc-Lys(Ac)-AMC (Fluorogenic).[1]

  • Positive Control: Trichostatin A (TSA) or SAHA (Vorinostat).[1]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    .[1]
    
Experimental Steps
  • Plate Setup: Use a black 96-well flat-bottom plate.

  • Compound Dilution: Prepare a 3-fold serial dilution of the test compound in Assay Buffer (Range: 100 µM to 0.1 µM). Note: Keep final DMSO < 1%.

  • Enzyme Addition: Add 15 µL of diluted Enzyme solution to each well.

  • Incubation (Pre-treatment): Incubate compound + enzyme for 15 minutes at 37°C to allow equilibrium binding.

  • Substrate Initiation: Add 10 µL of Substrate solution (50 µM final).

  • Reaction: Incubate for 30–60 minutes at 37°C.

  • Developer Addition: Add 25 µL of Trypsin/Developer solution to stop the reaction and release the fluorophore. Incubate for 15 mins at room temperature.

  • Measurement: Read Fluorescence (Ex: 360 nm / Em: 460 nm).

Data Analysis

Calculate % Inhibition using the formula:



Plot log[Concentration] vs. % Inhibition to determine 

.[1]

Protocol 3: Cellular Viability & Phenotype (MTT Assay)[1]

Objective: To assess the cytotoxic potency of the compound in cancer cell lines (e.g., MCF-7 or HeLa).

Procedure
  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate overnight.

  • Treatment: Treat cells with serial dilutions of the compound (0.1 – 100 µM) for 72 hours .[1]

    • Control: 0.1% DMSO (Vehicle).[1]

  • Detection: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Remove media and add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm.

Protocol 4: Mechanism Validation (Western Blot)

Objective: To confirm if the compound inhibits HDACs inside the cell by detecting the accumulation of acetylated proteins.

Signaling Pathway Diagram[1]

SignalingPathway Compound 4-[(4-azepan-1-ylphenyl)amino] -4-oxobutanoic acid HDAC HDAC Enzyme (Zinc Dependent) Compound->HDAC Inhibits Histone Histone H3 (Lysine Residues) HDAC->Histone Deacetylates AcHistone Acetylated Histone H3 Histone->AcHistone Accumulation (Due to Inhibition) GeneExp Chromatin Relaxation & Gene Expression AcHistone->GeneExp Promotes

Figure 2: Proposed Mechanism of Action.[1] The compound inhibits HDAC activity, preventing the removal of acetyl groups from Histone H3, leading to chromatin relaxation.[1]

Procedure
  • Treatment: Treat cells (e.g., HeLa) with the compound at

    
     for 24 hours.[1]
    
  • Lysis: Lyse cells in RIPA buffer containing Protease and Phosphatase inhibitors.

  • SDS-PAGE: Load 20 µg of protein per lane.[1]

  • Blotting: Transfer to PVDF membrane.[1]

  • Antibodies:

    • Primary: Anti-Acetyl-Histone H3 (Lys9/Lys14) (1:1000).[1]

    • Loading Control: Anti-GAPDH or Anti-Total H3 (1:5000).[1]

  • Result Interpretation: A significant increase in the Acetyl-H3 band intensity compared to the DMSO control confirms intracellular HDAC inhibition.[1]

References

  • Verma, R. et al. (2023).[1] Zinc-binding groups in HDAC inhibitors: Beyond hydroxamic acids.[1] Journal of Medicinal Chemistry.[1]

  • Suzuki, T. et al. (2018).[1] Design and synthesis of non-hydroxamate histone deacetylase inhibitors.[1] Bioorganic & Medicinal Chemistry.[1]

  • PubChem Compound Summary. (2024). 4-(4-Methylphenyl)-4-oxobutanoic acid (Structural Analog).[1] National Center for Biotechnology Information.[1] [1]

  • Bradner, J.E. et al. (2010).[1] Chemical phylogenetics of histone deacetylases. Nature Chemical Biology.[1]

Sources

Application Notes & Protocols: Preclinical Evaluation of 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid as a Novel Peptidylarginine Deiminase (PAD) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Peptidylarginine Deiminase (PAD) enzyme family catalyzes the post-translational conversion of arginine residues to citrulline, a process known as citrullination or deimination.[1][2] This modification, which converts a positively charged arginine into a neutral citrulline, can significantly alter protein structure and function.[2][3] The five human PAD isozymes (PAD1–4 and PAD6) exhibit distinct tissue distributions and substrate specificities.[3][4] Of these, PAD2 and PAD4 are the most widely studied due to their roles in various physiological and pathological processes.[5][6]

Dysregulated PAD activity is implicated in the pathogenesis of numerous diseases, including autoimmune disorders like rheumatoid arthritis (RA) and multiple sclerosis, various cancers, and neurodegenerative diseases.[1][7] Specifically, PAD4 is a key enzyme in the formation of Neutrophil Extracellular Traps (NETs), a process where chromatin is decondensed and released by neutrophils to trap pathogens.[3][8][9] While essential for innate immunity, excessive NETosis contributes to chronic inflammation and autoimmunity.[3][7][9] This has established the PAD enzymes, particularly PAD4, as compelling therapeutic targets.[8][9]

This document provides a comprehensive guide for the preclinical evaluation of 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid , a novel small molecule, as a potential PAD inhibitor. The protocols herein describe a systematic workflow, from initial biochemical potency and selectivity profiling to cellular efficacy and preliminary safety assessment, designed to rigorously characterize its therapeutic potential.

Compound Profile: 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid

The candidate molecule, 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid, possesses a succinic acid derivative core. This structural motif is a versatile scaffold in medicinal chemistry. The presence of both a carboxylic acid and an amide provides opportunities for hydrogen bonding interactions within an enzyme's active site. The substituted phenyl ring attached to an azepane moiety offers a larger, potentially hydrophobic region that can be optimized to confer selectivity and potency for a specific PAD isozyme. The rationale for its investigation is based on the need for novel, selective, and orally bioavailable PAD inhibitors with improved pharmacological profiles.

Molecular Structure:

  • IUPAC Name: 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid

  • Molecular Formula: C₁₇H₂₄N₂O₃

  • Core Scaffold: Oxobutanoic acid

  • Key Features: Aromatic phenyl ring, a seven-membered azepane ring, and a flexible butanoic acid chain.

Section 1: Biochemical Characterization of PAD Inhibition

The initial phase of evaluation focuses on determining the direct inhibitory activity of the compound against purified PAD enzymes. The primary objectives are to establish its potency (IC₅₀) and its selectivity across different PAD isozymes.

Rationale for Experimental Design

Establishing potency and selectivity is the foundational step in inhibitor characterization. A compound that potently inhibits the target enzyme (e.g., PAD4) while showing minimal activity against other isoforms (PAD1, PAD2, PAD3) is highly desirable to minimize off-target effects.[10] We will employ a fluorescence-based assay, which is a common high-throughput method for primary screening, followed by an orthogonal ammonia detection assay to confirm hits and eliminate potential artifacts.[6]

Experimental Workflow: Biochemical Profiling

cluster_0 Biochemical Evaluation A Primary Screening: Fluorescence-Based Assay (PAD4) B Dose-Response & IC₅₀ Determination (PAD4) A->B Active compounds C Orthogonal Assay: Ammonia Detection (PAD4) B->C Confirmed Potency D Selectivity Profiling: IC₅₀ Determination for PAD1, PAD2, PAD3 C->D Validate Hits E Mechanism of Action: Enzyme Kinetics D->E Characterize Lead

Caption: Workflow for in vitro biochemical characterization of a PAD inhibitor.

Protocol: PAD4 Inhibitor Screening Assay (Fluorescence-Based)

This protocol is adapted from commercially available kits and standard biochemical practices.[6][11] The assay measures the inhibition of PAD4-mediated citrullination of a synthetic substrate.

Materials:

  • Human recombinant PAD4 enzyme[11]

  • PAD Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 10 mM CaCl₂, 1 mM DTT)[11]

  • Fluorescent Substrate (e.g., N-α-benzoyl-L-arginine-7-amido-4-methylcoumarin)

  • Developer solution

  • Test Compound: 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid

  • Positive Control Inhibitor (e.g., Cl-amidine)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 355-365 nm, Emission: 445-455 nm)[11]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a serial dilution series in PAD Assay Buffer.

    • Thaw recombinant PAD4 on ice and dilute to the working concentration in PAD Assay Buffer.

  • Assay Setup (in triplicate):

    • 100% Activity Wells: Add 20 µL of diluted PAD4 enzyme and 5 µL of solvent (e.g., DMSO diluted in buffer).

    • Inhibitor Wells: Add 20 µL of diluted PAD4 enzyme and 5 µL of the test compound at various concentrations.

    • Background Wells: Add 20 µL of PAD Assay Buffer and 5 µL of solvent.

  • Pre-incubation: Cover the plate and incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation: Add 25 µL of the fluorescent substrate to all wells.

  • Incubation: Cover the plate and incubate for 20 minutes at 37°C.

  • Development: Add 50 µL of developer solution to all wells. Incubate for 10 minutes at room temperature.

  • Measurement: Read the fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity wells.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol: Isozyme Selectivity Screening

To determine selectivity, the fluorescence-based assay protocol (1.3) is repeated using recombinant human PAD1, PAD2, and PAD3 enzymes.[12][13] This will generate IC₅₀ values for each isozyme, allowing for a quantitative assessment of selectivity.

Data Presentation: Example Inhibitory Activity

CompoundPAD1 IC₅₀ (µM)PAD2 IC₅₀ (µM)PAD3 IC₅₀ (µM)PAD4 IC₅₀ (µM)
Test Compound > 5015.2> 500.095
Cl-amidine (Pan-PAD) 5.86.21.17.9
GSK199 (PAD4-selective) >100>100>1000.025

Note: Data are hypothetical and for illustrative purposes only.

Section 2: Cellular Efficacy Assessment

Demonstrating that the compound can penetrate cell membranes and inhibit PAD activity in a physiological context is a critical next step. The most relevant cellular assay for PAD4 is measuring the inhibition of histone citrullination in neutrophils or neutrophil-like cells.[6][14]

Rationale for Experimental Design

HL-60 cells, a human promyelocytic leukemia line, can be differentiated into neutrophil-like cells that express PAD4. Upon stimulation with a calcium ionophore (e.g., A23187), these cells undergo histone citrullination, a key step in NETosis.[14] Measuring the levels of citrullinated histone H3 (CitH3) provides a direct and quantifiable readout of intracellular PAD4 activity.[6] This assay serves as a robust model to evaluate the cellular potency of the inhibitor.

Protocol: Inhibition of Histone H3 Citrullination in Differentiated HL-60 Cells

Materials:

  • HL-60 cells

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Dimethyl sulfoxide (DMSO) for differentiation

  • Calcium Ionophore A23187

  • Test Compound and controls

  • Lysis buffer

  • ELISA kit for citrullinated Histone H3 (CitH3)[6]

Procedure:

  • Differentiation of HL-60 Cells:

    • Culture HL-60 cells in RPMI-1640 supplemented with 10% FBS.

    • Induce differentiation by adding DMSO to a final concentration of 1.3% and incubating for 5-6 days.

  • Cell Treatment:

    • Seed the differentiated HL-60 cells into a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound or vehicle control (DMSO) for 1 hour at 37°C.

  • Stimulation:

    • Stimulate the cells with Calcium Ionophore A23187 (e.g., 4 µM final concentration) for a defined period (e.g., 2-4 hours) to induce histone citrullination.

  • Cell Lysis:

    • Pellet the cells by centrifugation and lyse them according to the protocol provided with the CitH3 ELISA kit.

  • Quantification of CitH3:

    • Use the cell lysates to perform the CitH3 ELISA, following the manufacturer's instructions. This typically involves capturing total histone H3 and detecting the citrullinated form with a specific antibody.

  • Data Analysis:

    • Normalize the CitH3 signal to the total amount of protein or histone H3 in each sample.

    • Calculate the percentage of inhibition of CitH3 formation at each compound concentration relative to the stimulated vehicle control.

    • Determine the cellular IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Section 3: In Vitro ADME-Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to identify potential liabilities and guide further optimization.[15][16][17] A standard panel of in vitro assays provides essential data on the drug-like characteristics of the candidate molecule.

Rationale for Experimental Design

The goal of this phase is to build a profile of the compound's developability. Key questions to address are: Is it soluble? Can it cross biological membranes? Is it rapidly metabolized? Is it toxic to cells? The selected assays provide a high-throughput, cost-effective means to answer these questions early in the discovery pipeline.[16][18]

Experimental Workflow: ADME-Tox

cluster_1 ADME-Tox Evaluation cluster_physchem Physicochemical cluster_adme ADME cluster_tox Toxicity A Kinetic Solubility B Caco-2 Permeability C Microsomal Stability D Plasma Protein Binding E Cytotoxicity (e.g., HepG2) F hERG Inhibition

Caption: A standard panel of in vitro assays for early ADME-Tox profiling.

Protocols for Key ADME-Tox Assays

A. Kinetic Solubility Assay:

  • Objective: To determine the solubility of the compound in an aqueous buffer relevant to physiological conditions.

  • Method: A concentrated DMSO stock of the compound is added to a phosphate-buffered saline (PBS) solution. After incubation, the solution is filtered to remove any precipitate, and the concentration of the compound remaining in the solution is quantified by LC-MS/MS.

B. Caco-2 Permeability Assay:

  • Objective: To predict intestinal absorption by measuring the rate of passage of the compound across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.[18]

  • Method: The compound is added to either the apical (A) or basolateral (B) side of a Caco-2 cell monolayer grown on a semi-permeable membrane. The appearance of the compound on the opposite side is measured over time by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A).

C. Liver Microsomal Stability Assay:

  • Objective: To assess metabolic stability by measuring the rate at which the compound is metabolized by liver enzymes (primarily Cytochrome P450s).[18]

  • Method: The compound is incubated with liver microsomes (human, rat, or mouse) and the necessary cofactor (NADPH). Samples are taken at various time points, the reaction is quenched, and the remaining amount of the parent compound is quantified by LC-MS/MS. The data is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clint).

D. Cytotoxicity Assay:

  • Objective: To evaluate the general toxicity of the compound to cells.

  • Method: A cell line, such as HepG2 (a human liver cell line), is incubated with a range of concentrations of the test compound for 24-72 hours. Cell viability is then measured using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo®), which quantifies metabolic activity or ATP content, respectively.[16] The concentration that causes a 50% reduction in cell viability (CC₅₀) is determined.

Data Presentation: Example ADME-Tox Profile

ParameterAssayResultInterpretation
Solubility Kinetic Solubility (pH 7.4)85 µMGood aqueous solubility
Permeability Caco-2 Papp (A-B)15 x 10⁻⁶ cm/sHigh permeability
Metabolism Human Liver Microsome t₁/₂45 minModerate stability
Toxicity HepG2 CC₅₀> 100 µMLow cytotoxicity

Note: Data are hypothetical and for illustrative purposes only.

Section 4: Data Interpretation and Decision Making

The collective data from these studies will form a comprehensive initial profile of 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid. The interpretation of these results will guide the decision on whether to advance the compound into further preclinical development, including in vivo efficacy and safety studies.

Hit-to-Lead Decision Tree

start Initial Data Package q1 Potent PAD4 Inhibition? (Biochem IC₅₀ < 100 nM) start->q1 q2 Selective? (>100x vs other PADs) q1->q2 Yes stop STOP: Re-design or Abandon q1->stop No q3 Cellularly Active? (Cellular IC₅₀ < 1 µM) q2->q3 Yes optimize OPTIMIZE: Improve Selectivity or Permeability q2->optimize No q4 Favorable ADME-Tox? (Good solubility, stability, permeability, low toxicity) q3->q4 Yes q3->optimize No q4->stop No advance ADVANCE: To In Vivo Efficacy and PK/PD Studies q4->advance Yes

Caption: Decision-making framework for advancing a PAD inhibitor candidate.

Concluding Remarks

The successful execution of the protocols outlined in this application note will provide a robust, multi-faceted dataset for the evaluation of 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid. A desirable candidate for advancement would exhibit high potency and selectivity for PAD4, demonstrate on-target activity in a relevant cellular model, and possess drug-like ADME-Tox properties. This systematic approach ensures that only the most promising compounds are progressed, maximizing the potential for success in developing a novel therapeutic for PAD-mediated diseases.

References

  • A patent review of peptidylarginine deiminase 4 (PAD4) inhibitors (2014–present). Taylor & Francis Online. [Link]

  • Peptidylarginine Deiminases: An Overview of Recent Advances in Citrullination Research. MDPI. [Link]

  • The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease. PMC. [Link]

  • A patent review of peptidylarginine deiminase 4 (PAD4) inhibitors (2014-present). ResearchGate. [Link]

  • Peptidylarginine Deiminases: An Overview of Recent Advances in Citrullination Research. MDPI. [Link]

  • In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]

  • Novel Peptidylarginine Deiminase Type 4 (PAD4) Inhibitors. ACS Publications. [Link]

  • In Vitro ADME-Tox Services. Symeres. [Link]

  • Peptidylarginine Deiminase 2 in Host Immunity: Current Insights and Perspectives. Frontiers. [Link]

  • Peptidyl Arginine Deiminases in Chronic Diseases: A Focus on Rheumatoid Arthritis and Interstitial Lung Disease. PMC. [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link]

  • What are PAD4 inhibitors and how do they work? Patsnap Synapse. [Link]

  • Peptidylarginine Deiminase Inhibitors Reduce Bacterial Membrane Vesicle Release and Sensitize Bacteria to Antibiotic Treatment. PMC. [Link]

  • In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]

  • Development of a selective inhibitor of Protein Arginine Deiminase 2. PMC. [Link]

  • Cellular Activity of New Small Molecule Protein Arginine Deiminase 3 (PAD3) Inhibitors. ACS Publications. [Link]

  • Profiling Protein Arginine Deiminase 4 (PAD4): A novel screen to identify PAD4 inhibitors. PMC. [Link]

  • Discovery and Characterization of a Selective, Orally Bioavailable PAD4 Inhibitor to Target NETs Driven Autoimmune and Inflammatory Diseases. ACR Meeting Abstracts. [Link]

Sources

Application Notes & Protocols: In Vivo Evaluation of Novel Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

The compound 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid belongs to a class of small molecules designed as inhibitors of prolyl hydroxylase domain (PHD) enzymes. While public domain data on this specific molecule is limited, its structural motifs are characteristic of PHD inhibitors currently under investigation for the treatment of anemia associated with chronic kidney disease (CKD) and other inflammatory conditions.[1][2][3]

1.1 Mechanism of Action: The PHD-HIF-EPO Axis

Under normal oxygen levels (normoxia), PHD enzymes hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α).[4][5] This modification targets HIF-1α for rapid ubiquitination and proteasomal degradation.[5] Small molecule PHD inhibitors, such as the compound class , act as competitive inhibitors to block this hydroxylation process.[6] This leads to the stabilization and accumulation of HIF-1α, even under normoxic conditions.[7][8]

Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes. A primary target gene is EPO, which encodes for erythropoietin, the principal hormone stimulating red blood cell production (erythropoiesis).[9] Additionally, HIF stabilization modulates iron metabolism by downregulating hepcidin, thereby improving iron availability for hemoglobin synthesis.[1][2][3] This dual action—stimulating endogenous EPO and enhancing iron mobilization—makes PHD inhibitors a promising oral therapy for anemia.[1][2]

1.2 Preclinical Objective

The primary objective of the in vivo studies outlined here is to characterize the therapeutic potential of a novel PHD inhibitor in a relevant animal model of anemia. This guide provides a comprehensive framework for assessing the compound's efficacy in stimulating erythropoiesis, its pharmacokinetic profile, and its pharmacodynamic effect on target engagement. The selected model is the rat 5/6 partial nephrectomy (PNx) model, which mimics key aspects of human chronic kidney disease, including the development of renal anemia.[10][11][12][13]

Diagram 1: PHD-HIF-EPO Signaling Pathway

PHD-HIF-EPO_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_drug_action PHD Inhibitor Action PHD PHD Enzymes HIF1a_p HIF-1α (Pro-OH) PHD->HIF1a_p Hydroxylation HIF1a HIF-1α PHD->HIF1a Blocked VHL pVHL HIF1a_p->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1a_u HIF-1α HIF1a_u->PHD O2 Test_Compound 4-[(4-azepan-1-ylphenyl)amino] -4-oxobutanoic acid Test_Compound->PHD Inhibition Nucleus Nucleus HIF1a->Nucleus Stabilization & Translocation HIF_Dimer HIF-1α/β Dimer Nucleus->HIF_Dimer HRE HRE Binding HIF_Dimer->HRE EPO_Gene EPO Gene Transcription HRE->EPO_Gene EPO Erythropoietin (EPO) Production EPO_Gene->EPO

Caption: Mechanism of PHD inhibitor action on the HIF-1α pathway.

Experimental Design and Protocols

This section details the protocols for a dose-range finding study in a rat model of renal anemia. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

2.1 Animal Model: 5/6 Partial Nephrectomy (PNx) in Rats

The 5/6 PNx model is a well-established surgical procedure that induces progressive chronic kidney disease, leading to complications such as anemia.[10][11][12]

Protocol 2.1.1: Two-Step 5/6 Partial Nephrectomy Surgery

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Step 1: Left Kidney Pole Ligation.

    • Anesthetize the rat (e.g., isoflurane inhalation). Confirm proper anesthetic depth via toe-pinch reflex. Apply ophthalmic ointment to prevent corneal drying.

    • Place the animal on a warming pad to maintain body temperature at ~37°C.[10]

    • Make a flank incision to expose the left kidney.

    • Ligate both the upper and lower poles of the left kidney with surgical silk, encompassing approximately two-thirds of the kidney mass.

    • Close the muscle layer and skin with sutures. Provide post-operative analgesia as per IACUC protocol.

  • Step 2: Right Nephrectomy (7 days post-Step 1).

    • Anesthetize the rat as described above.

    • Make a flank incision on the right side to expose the right kidney.

    • Ligate the renal artery, vein, and ureter together and carefully remove the entire right kidney.[13]

    • Close the incision in layers and provide post-operative care.

  • Sham Control Group: Animals undergo the same surgical procedures (incisions and kidney manipulation) but without ligation or removal of kidney tissue.[11]

  • Disease Development: Allow animals to recover for 4-6 weeks. Development of CKD and subsequent anemia is confirmed by monitoring blood urea nitrogen (BUN), serum creatinine, and hematological parameters. Anemia is typically established when hemoglobin levels drop significantly compared to sham controls.[11][14]

2.2 Compound Formulation and Administration

Protocol 2.2.1: Oral Gavage Formulation

  • Rationale: Oral administration is a key advantage of small molecule PHD inhibitors.[2] A suspension is a common formulation for preclinical studies.

  • Vehicle: A standard vehicle such as 0.5% (w/v) methylcellulose in sterile water is recommended.

  • Preparation:

    • Weigh the required amount of the test compound.

    • Create a paste by adding a small amount of vehicle and triturating with a mortar and pestle.

    • Gradually add the remaining vehicle while stirring to create a homogenous suspension.

    • Prepare fresh daily or establish stability data for storage.

  • Administration: Administer once daily via oral gavage at a consistent time. The volume should typically be 5-10 mL/kg.

2.3 Study Design: Dose-Range Finding

This study aims to identify an effective dose range for the test compound.

GroupTreatmentAnimal No. (n)Dose (mg/kg/day)Rationale
1 Sham + Vehicle80Healthy Control
2 5/6 PNx + Vehicle100Disease Control
3 5/6 PNx + Test Cmpd10Low Dose (e.g., 3)Establish minimum effective dose
4 5/6 PNx + Test Cmpd10Mid Dose (e.g., 10)Evaluate dose-response
5 5/6 PNx + Test Cmpd10High Dose (e.g., 30)Assess maximal efficacy and potential toxicity
  • Treatment Duration: 4 weeks.

Efficacy and Pharmacodynamic Assessments

3.1 Hematology (Primary Efficacy Endpoint)

Protocol 3.1.1: Blood Collection and Analysis

  • Schedule: Collect blood at baseline (before first dose) and weekly thereafter. A terminal collection is performed at the end of the study.

  • Method: Collect ~200 µL of blood from the tail vein or saphenous vein into EDTA-coated tubes.

  • Analysis: Use an automated hematology analyzer to measure:

    • Hemoglobin (Hgb)

    • Hematocrit (Hct)

    • Red Blood Cell (RBC) count

    • Reticulocyte count (an indicator of new red blood cell production)

3.2 Serum EPO Levels (Pharmacodynamic Biomarker)

Protocol 3.2.1: EPO Measurement by ELISA

  • Rationale: Measuring serum EPO confirms the compound's mechanism of action by demonstrating an increase in the endogenous hormone.[9]

  • Sample Collection: Collect blood into serum separator tubes at specified time points (e.g., 4-6 hours post-dose on Day 1 and at terminal bleed) to capture peak EPO induction.

  • Analysis: Use a commercially available Rat EPO ELISA kit.[15][16] Follow the manufacturer's instructions precisely. Key steps generally include:

    • Prepare standards and samples.

    • Add samples to the pre-coated microplate.

    • Incubate with a biotin-conjugated detection antibody.

    • Add HRP-avidin and incubate.

    • Add TMB substrate and measure absorbance at 450 nm.

    • Calculate EPO concentration based on the standard curve.

3.3 HIF-1α Stabilization (Target Engagement)

Protocol 3.3.1: In Vivo Imaging (Optional Advanced Method)

  • Rationale: Directly visualizing HIF-1α stabilization provides definitive proof of target engagement in vivo.[5][17] This requires specialized reporter animal models.

  • Method: Use transgenic mice or xenograft models bearing a HIF-1α-luciferase reporter construct.[18]

    • Administer the test compound.

    • At peak exposure time, inject luciferin substrate intraperitoneally.

    • Image the animal using an in vivo imaging system (e.g., IVIS).

    • Quantify the bioluminescent signal, which correlates with the level of stabilized HIF-1α protein.[17][18] An increase in signal post-dosing relative to baseline indicates target engagement.[5]

Pharmacokinetic (PK) Analysis

A satellite group of animals is typically used for PK analysis to avoid impacting the main efficacy study.

Protocol 4.1.1: Plasma Concentration-Time Profiling

  • Animals: Healthy (non-diseased) male Sprague-Dawley rats.

  • Dosing: Administer a single oral dose of the test compound.

  • Blood Sampling: Collect serial blood samples (~100 µL) via a cannulated vessel or tail vein at pre-dose, and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[19][20][21]

  • Sample Processing: Collect blood into heparinized tubes, centrifuge to obtain plasma, and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method for quantifying the test compound in rat plasma.

  • Parameter Calculation: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[22][23]

Table 2: Key Pharmacokinetic Parameters

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after a dose.
Tmax Time to reach CmaxReflects the rate of drug absorption.[19]
AUC(0-t) Area under the plasma concentration-time curveRepresents the total drug exposure over time.[19]
t1/2 Elimination half-lifeDetermines the dosing interval.[19][21]
F% Bioavailability (requires IV data)The fraction of the oral dose that reaches systemic circulation.[20]

Diagram 2: Experimental Workflow

Experimental_Workflow A Acclimatization (1 Week) B Two-Step 5/6 PNx Surgery (Sham vs. PNx) A->B C Disease Development & Anemia Confirmation (4-6 Weeks) B->C D Baseline Sampling (Hematology, BUN, Creatinine) C->D E Group Randomization & Dosing Initiation (Oral Gavage, QD) D->E F Weekly Monitoring (Body Weight, Health) E->F H Interim PK/PD Sampling (Satellite Group) (Plasma for Drug Levels, EPO) E->H Parallel Study G Weekly Blood Sampling (Hematology) F->G Weeks 1, 2, 3 I Terminal Procedures (End of Week 4) F->I Week 4 G->F J Terminal Blood Collection (Hematology, EPO, Chemistry) I->J K Tissue Collection (Kidney, Liver, Spleen) I->K L Data Analysis (Statistics, PK Modeling) J->L K->L

Caption: Timeline and workflow for the in vivo efficacy study.

References

  • Cusabio. (n.d.). Rat Erythropoietin (EPO) ELISA Kit. Retrieved from [Link]

  • Barrett, T. D., Palomino, H. L., Brondstetter, T. I., Kanaly, S. T., Gaskill, C. L., Trimble, L. A., ... & Gardner, M. F. (2015). Prolyl hydroxylase inhibition corrects functional iron deficiency and inflammation-induced anaemia in rats. British Journal of Pharmacology, 172(16), 4078–4088. Available from: [Link]

  • Moroz, E., Carlin, S., Dyomina, K., Burke, S., Thaler, H. T., Blasberg, R., & Serganova, I. (2009). Real-time imaging of HIF-1α stabilization and degradation. PLoS ONE, 4(4), e5077. Available from: [Link]

  • ELK Biotechnology. (n.d.). Rat EPO(Erythropoietin) ELISA Kit. Retrieved from [Link]

  • Tanaka, T., Kojima, I., Ohse, T., Saito, K., Nambu, H., & Nangaku, M. (2018). Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice. Journal of the American Society of Nephrology, 29(4), 1157–1169. Available from: [Link]

  • Li, P., Wang, C., Li, J., Deng, P., Wan, T., & Xu, J. (2018). Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats. Molecules, 23(8), 2005. Available from: [Link]

  • Kyoto University Research Information Repository. (2022). Studies on the anemia-improving effect of prolyl hydroxylase inhibitors. Available from: [Link]

  • ResearchGate. (n.d.). Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia. Retrieved from [Link]

  • Semantic Scholar. (2009). Real-Time Imaging of HIF-1a Stabilization and Degradation. Available from: [Link]

  • JoVE. (2017). A Mouse 5/6th Nephrectomy Model That Induces Experimental Uremic Cardiomyopathy. Retrieved from: [Link]

  • Le, T. H., Shay, E., Kim, S. J., & Gaestel, M. (2017). A Mouse 5/6th Nephrectomy Model That Induces Experimental Uremic Cardiomyopathy. Journal of Visualized Experiments, (129), 55598. Available from: [Link]

  • Saraf, T. K., Galla, S., Sharma, P., Kumar, P., & Kaushik, A. (2022). Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, NBD-14189, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model. Pharmaceuticals, 15(10), 1271. Available from: [Link]

  • Forristal, C. E., & Levesque, J. P. (2013). Pharmacologic stabilization of HIF-1α increases hematopoietic stem cell quiescence in vivo and accelerates blood recovery after severe irradiation. Blood, 121(5), 759–769. Available from: [Link]

  • Bakopoulou, A., Kritis, A., Andreadis, D., & Leyhausen, G. (2020). HIF-1α Stabilization Enhances Angio-/Vasculogenic Properties of SHED. Journal of Dental Research, 99(4), 419–427. Available from: [Link]

  • Grimsby, J., Parrott, N., & Gueorguieva, I. (2021). Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK-Based Approaches. Clinical Pharmacology & Therapeutics, 110(6), 1528–1538. Available from: [Link]

  • Zhang, Y., Wang, Y., Zhang, J., Wu, Y., & Li, Y. (2024). Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Frontiers in Pharmacology, 15, 1349544. Available from: [Link]

  • David, V., Francis, C., Babitt, J. L., & Lanske, B. (2021). Administration of α-Klotho Does Not Rescue Renal Anemia in Mice. Frontiers in Physiology, 12, 690251. Available from: [Link]

  • Shi, M., Zhang, H., Wang, Y., Liu, Y., & Guo, D. (2020). Pharmacokinetic, bioavailability and tissue distribution study of astilbin in rats. Journal of Pharmacy and Pharmacology, 72(8), 1061–1071. Available from: [Link]

  • Haase, V. H. (2021). HIF-PHD inhibitors in renal anemia | Update on phase 3 clinical trials. Kidney International, 99(5), 1045–1048. Available from: [Link]

  • American Journal of Roentgenology. (2009). In Vivo Bioluminescence Imaging Monitoring of Hypoxia-Inducible Factor 1α, a Promoter That Protects Cells, in Response to Chemotherapy. Retrieved from: [Link]

  • Gubra. (n.d.). 5/6 nephrectomy rat model of CKD. Retrieved from [Link]

  • Brodsky, S. V., Collins, M., Park, E., & Rovin, B. H. (2010). 5/6 Nephrectomy as a Validated Rat Model Mimicking Human Warfarin-Related Nephropathy. Kidney International, 77(7), 643–646. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

The Challenge: 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid presents a classic medicinal chemistry paradox: it contains solubilizing ionizable groups, yet often exhibits poor aqueous solubility in physiological buffers.[1][2][3] This is due to its amphiphilic zwitterionic potential and the high lattice energy contributed by the planar amide stacking and the hydrophobic azepane ring.[1]

Structural Breakdown for Solubility:

  • The "Tail" (Hydrophilic/Acidic): The succinic acid moiety (4-oxobutanoic acid).[1][2][3]

    • pKa: ~4.2 – 4.7.[2][3]

    • Behavior: Ionizes to a soluble carboxylate anion at pH > 6.0.[3]

  • The "Linker" (Rigid/Insoluble): The phenyl-amide bond.[1][2][3]

    • Behavior: Promotes crystal packing (hydrogen bonding), reducing dissolution rates.[1][3]

  • The "Head" (Hydrophobic/Basic): The 4-azepan-1-yl group (tertiary aniline).[1][2][3]

    • pKa: ~5.2 – 5.8 (Estimated for dialkyl aniline).[1][2][3]

    • Behavior: Protonates at low pH (< 4).[1][2][3] At neutral pH, this large hydrophobic ring drives precipitation.[3]

The "Danger Zone": Avoid pH 4.0 – 5.[1][2][3]5. In this range, the molecule approaches its isoelectric point (zwitterionic state), where net charge is zero and solubility is at its absolute minimum.[1][3]

Decision Matrix: Choosing Your Solubilization Strategy

Use the following flowchart to select the correct protocol based on your application.

SolubilityDecisionTree Start Start: Define Application Q1 Is DMSO allowed? Start->Q1 Q2 Is high pH (>8) allowed? Q1->Q2 No MethodA Method A: DMSO Stock (Standard Assays) Q1->MethodA Yes Q3 In vivo or In vitro? Q2->Q3 No MethodB Method B: In Situ Salt Formation (Chemical Synthesis/Purification) Q2->MethodB Yes MethodC Method C: Cyclodextrin Complex (In Vivo / Sensitive Cells) Q3->MethodC Both

Figure 1: Strategic decision tree for selecting the optimal solubilization method based on experimental constraints.

Troubleshooting Guides & Protocols

Method A: The "DMSO Spike" (For In Vitro Assays)

Best for: HTS, Enzyme assays, Cell culture (low volume).[1]

The Issue: Users often dissolve the powder in DMSO but see precipitation immediately upon adding it to the aqueous buffer (PBS/Media).[1][2][3] This is the "Ostwald Ripening" effect caused by the hydrophobic azepane ring crashing out of the water.[3]

Protocol:

  • Primary Stock: Dissolve compound in 100% DMSO to 10–50 mM. Sonicate for 5 minutes.

  • Intermediate Dilution (Critical Step): Do NOT pipette directly from 100% DMSO into PBS.

    • Prepare a "working solution" in 50% DMSO / 50% Water (or PEG400).[1][2][3]

  • Final Addition: Add the working solution to your assay buffer. Ensure final DMSO concentration is <1% (or as tolerated).

Technical Tip: If precipitation persists, add 0.05% Tween-80 to your assay buffer before adding the compound.[1][2][3] This acts as a dispersant for the hydrophobic azepane tail.[3]

Method B: In Situ Salt Formation (Sodium Salt)

Best for: Animal dosing (IP/IV), high-concentration stock solutions (>10 mg/mL).[1][2][3]

The Logic: The carboxylic acid is your "handle."[1][3] By converting it to a sodium salt, you increase solubility by orders of magnitude compared to the free acid.[3]

Protocol:

  • Calculate the molar mass of the compound.[3]

  • Weigh the target amount of the free acid.[3]

  • Prepare a 1.05 equivalents solution of NaOH (or NaHCO₃ for gentler handling).[2][3]

    • Example: If you have 1 mmol of compound, use 1.05 mmol of NaOH.[1]

  • Add the base solution dropwise to the powder while stirring.

  • Lyophilization (Optional): Freeze-dry the resulting clear solution to obtain the sodium salt powder, which will be readily soluble in water.[1][3]

Warning: Do not use excess strong base (pH > 10), as this may hydrolyze the amide bond over time.[1]

Method C: Cyclodextrin Complexation (The "Stealth" Mode)

Best for: In vivo PK studies, sensitive cell lines, preventing precipitation in media.[1]

The Logic: The Azepane-Phenyl moiety is hydrophobic and fits perfectly into the cavity of Hydroxypropyl-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-Cyclodextrin (HP-

-CD)
.[2][3] This "hides" the hydrophobic part from the water, while the hydrophilic exterior of the cyclodextrin keeps the complex soluble.[1]

Protocol:

  • Prepare a 20% (w/v) HP-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -CD  solution in sterile water or PBS.[2][3]
    
  • Add the compound to this vehicle.[3]

  • Adjustment: If the solution is cloudy, adjust pH to 7.5–8.0 using dilute NaOH to initiate the "Salt + Complex" dual mechanism.[1]

  • Agitate (shake/vortex) for 2–4 hours at room temperature.

  • Filter sterilize (0.22 µm).[2][3]

Frequently Asked Questions (FAQ)

Q: My solution becomes cloudy when I add it to cell culture media (DMEM/RPMI). Why? A: Cell culture media is buffered to pH 7.4, but it is rich in salts.[1] The "Salting Out" effect reduces the solubility of your hydrophobic compound.[3]

  • Fix: Pre-complex with Cyclodextrin (Method C) or ensure your stock is in DMSO and kept at <0.5% v/v final concentration.

Q: Can I use HCl to dissolve it? It has an amine group. A: Theoretically, yes, but we advise against it.[1] The aniline nitrogen is a weak base (pKa ~5).[2][3] To protonate it fully, you need a pH < 3.[3] This is too acidic for most biological assays and will cause immediate precipitation when injected into a physiological system (pH 7.4).[2][3] Always prefer the anionic (basic) strategy for this molecule.

Q: I see two peaks in my HPLC after dissolving in methanol. Is it degrading? A: Likely not. This compound can exist as rotamers due to the restricted rotation around the amide bond.[1][3] However, if you used strong acid/base and left it for days, check for hydrolysis (cleavage of the succinic acid tail).[1][3]

Solubility Data Summary

Solvent SystemSolubility EstimateUsage Recommendation
Water (pH 5) < 0.1 mg/mLAvoid. (Zwitterionic region)
PBS (pH 7.4) 0.5 – 1.0 mg/mLModerate.[1][2][3] Risk of precipitation over time.[3]
DMSO > 50 mg/mLExcellent.[1][2] Use for stock solutions.
Ethanol > 10 mg/mLGood, but evaporates/toxic to cells.[1]
20% HP-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-CD
> 5 mg/mLBest for In Vivo. Stable and biocompatible.[2][3]
0.1M NaOH > 20 mg/mLHigh.[1][2][3] Chemical degradation risk if stored long-term.[2][3]

References

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[3] (Provides foundational data on succinanilic acid derivatives).

  • Avdeef, A. (2003).[1][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2][3] (Authoritative text on pKa-dependent solubility profiling).[1][2][3]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][3] (Validates the use of HP-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -CD for hydrophobic amine/amide drugs).[2][3]
    
  • PubChem Compound Summary. (n.d.). Succinanilic acid derivatives and Azepane properties. National Center for Biotechnology Information.[3] (Source for physicochemical properties of substructures).[1][2][3]

Sources

stability of 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Molecule

Welcome to the technical support guide for 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid. This molecule, a succinamic acid derivative, possesses two key functional groups that dictate its chemical behavior: an amide linkage and a terminal carboxylic acid. Its stability is paramount for reproducible experimental results, whether in biological assays or formulation development. The purpose of this guide is to provide researchers with a comprehensive understanding of the compound's stability profile in various solvents and to offer practical solutions to common challenges encountered during its handling and use. The stability of any active pharmaceutical ingredient (API) is a critical quality attribute that can affect its safety, potency, and purity.[1]

The structure consists of a succinic acid backbone where one carboxylic acid group is modified into an amide linked to a 4-azepan-1-ylphenyl group. This combination makes the molecule susceptible to specific degradation pathways, primarily hydrolysis of the amide bond. This guide follows the principles of forced degradation studies, which are essential for understanding a molecule's vulnerabilities and developing stable formulations.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid in solution?

A1: The principal degradation pathway is the hydrolysis of the amide bond.[4] This reaction is catalyzed by both acidic and basic conditions.[2] The degradation proceeds via nucleophilic attack on the amide carbonyl carbon, leading to the cleavage of the C-N bond.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[2]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion acts as the nucleophile, directly attacking the amide carbonyl carbon.[2]

A secondary pathway to consider is oxidation, particularly of the electron-rich aniline-type nitrogen and aromatic ring, which can sometimes lead to colored degradation products.

Q2: I'm observing a new major peak in my HPLC chromatogram after storing my sample in an aqueous buffer. What is it likely to be?

A2: If you observe a new peak, especially in acidic or basic aqueous solutions, it is highly probable that you are seeing the products of amide hydrolysis. The hydrolysis reaction would cleave the molecule into two smaller compounds:

  • Succinic acid
  • 4-(azepan-1-yl)aniline

You can confirm the identity of these degradants by comparing their retention times with those of commercially available standards for these two compounds. The process of identifying degradation products is a key goal of forced degradation studies.

Q3: How does pH affect the stability and solubility of this compound in aqueous solutions?

A3: The pH of the aqueous solvent is the most critical factor influencing both stability and solubility.

  • Stability: The compound is expected to be most stable in a neutral to slightly acidic pH range (approximately pH 4-6). Stability will decrease significantly in strongly acidic (pH < 3) or alkaline (pH > 8) conditions due to the acceleration of amide hydrolysis.[5]

  • Solubility: The compound has a carboxylic acid group, which is a weak acid, and a tertiary amine within the azepane ring, which is a weak base.

    • In acidic solutions (pH below the pKa of the carboxylate), the carboxylic acid will be protonated (-COOH), reducing its water solubility.

    • In alkaline solutions (pH above the pKa of the carboxylic acid), the group will be deprotonated (-COO⁻), which generally increases water solubility.[6]

    • The overall solubility is a balance of the ionization states of both the carboxylic acid and the azepane nitrogen. Maximum water solubility is often achieved at a pH where the molecule exists as a salt.[7]

Q4: What are the recommended solvents for preparing stock solutions, and how should they be stored?

A4: For preparing high-concentration stock solutions, polar aprotic solvents are recommended.

  • Recommended: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Use with Caution: Alcohols like methanol or ethanol can be used, but there is a potential for esterification of the carboxylic acid group over long-term storage, especially if acidic catalysts are present.

Storage Recommendations:

  • Prepare stock solutions in DMSO or DMF.

  • Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C or -80°C for long-term stability.

  • For aqueous solutions intended for immediate use in assays, prepare them fresh from the stock solution using a buffer in the optimal pH range of 4-6. Do not store aqueous solutions for extended periods.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid loss of parent compound in assay buffer. Inappropriate pH. The assay buffer is likely too acidic or too alkaline, causing rapid hydrolysis of the amide bond.Measure the pH of your buffer. Adjust the buffer to a pH between 4 and 6. If the experimental conditions require a high or low pH, minimize the incubation time of the compound in the buffer before analysis.
Compound precipitates when diluted from DMSO stock into aqueous buffer. Poor aqueous solubility. The final concentration in the aqueous buffer exceeds the compound's solubility limit at that specific pH and temperature.Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, but ensure it is compatible with your assay (typically ≤1%). Adjust the buffer pH to a range where the compound is more soluble (often slightly basic for carboxylic acids).
Solution turns yellow or brown upon storage or exposure to light. Oxidation or Photodegradation. The aromatic amine moiety is susceptible to oxidation. Exposure to light can also initiate degradation pathways.Store stock solutions and solid material protected from light in amber vials or wrapped in foil.[8][9] Purge solutions with an inert gas (nitrogen or argon) before sealing to minimize contact with oxygen.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study

This protocol is designed to intentionally degrade the compound to understand its stability profile, consistent with ICH guidelines.[10]

Objective: To evaluate the stability of 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid in acidic, basic, and neutral aqueous conditions.

Materials:

  • 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid

  • DMSO (HPLC grade)

  • 1.0 M Hydrochloric Acid (HCl)

  • 1.0 M Sodium Hydroxide (NaOH)

  • Deionized water (HPLC grade)

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the compound in DMSO.

  • Sample Preparation (Time Zero):

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

    • Neutral: Dilute the stock solution with deionized water to a final concentration of 0.1 mg/mL.

  • Time Zero (T=0) Analysis: Immediately inject each of the three freshly prepared samples into the HPLC system to establish the initial peak area of the parent compound.

  • Incubation: Store the prepared solutions at a controlled temperature (e.g., 50°C) to accelerate degradation.

  • Time Point Analysis: At specified time points (e.g., 2, 4, 8, 24 hours), remove an aliquot from each condition, neutralize if necessary (add an equivalent amount of base to the acid sample and vice-versa), and inject into the HPLC system.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to T=0. Identify and quantify the major degradation products.

Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_analysis Analysis stock Prepare 10 mg/mL Stock in DMSO acid Dilute to 0.1 mg/mL in 0.1 M HCl stock->acid base Dilute to 0.1 mg/mL in 0.1 M NaOH stock->base neutral Dilute to 0.1 mg/mL in DI Water stock->neutral t0 T=0 Analysis (HPLC) acid->t0 base->t0 neutral->t0 incubate Incubate Samples (e.g., 50°C) t0->incubate Start Incubation tp Time Point Analysis (2, 4, 8, 24h) incubate->tp Collect Aliquots data Calculate % Remaining Identify Degradants tp->data

Caption: Workflow for conducting a forced hydrolytic degradation study.

Protocol 2: Recommended HPLC-UV Method for Stability Monitoring

Objective: To separate the parent compound from its potential hydrolysis products.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

Data Summary and Interpretation

Predicted Stability in Common Solvents

The following table summarizes the expected relative stability of 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid under various conditions based on its chemical structure. "High" stability implies <5% degradation over 24 hours at room temperature, while "Low" implies >10% degradation.

Solvent/ConditionExpected Relative StabilityPrimary Degradation PathwayLikely Degradation Products
Water (pH 3.0)Low to ModerateAcid-Catalyzed HydrolysisSuccinic acid & 4-(azepan-1-yl)aniline
Water (pH 5.0)HighMinimal Hydrolysis-
Water (pH 7.0)ModerateNeutral/Water-Mediated HydrolysisSuccinic acid & 4-(azepan-1-yl)aniline
Water (pH 9.0)LowBase-Catalyzed HydrolysisSuccinate & 4-(azepan-1-yl)aniline
MethanolHighMinimal (potential for esterification on long-term storage)4-​[(4-​azepan-​1-​ylphenyl)amino]​-​4-​oxobutanoic acid methyl ester
AcetonitrileHighMinimal-
DMSOHighMinimal-
Primary Hydrolytic Degradation Pathway

The diagram below illustrates the cleavage of the amide bond, which is the most probable degradation route in aqueous solutions.

Caption: Amide hydrolysis pathway under acidic or basic conditions.

References

  • Food And Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

  • World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • International Council for Harmonisation. Annex 10 - ICH. [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]

  • Quotient Sciences. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ResearchGate. (2025, August 9). Kinetics of Hydrolysis of Succinimides. [Link]

  • LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • International Journal of Pharmaceutical Erudition. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • ResearchGate. The high rate of irreversible hydrolysis for the succinimide motif for.... [Link]

  • Journal of the American Chemical Society. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. [Link]

  • Solubility of Things. 4-Amino-4-oxobutanoic acid. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • PubMed. (2023, January 2). Hydrolysis of lignocellulose to succinic acid: a review of treatment methods and succinic acid applications. [Link]

  • Royal Society of Chemistry. Succinic Anhydrides Functionalized Alkenoic Ligands: A Facile Route to Synthesize Water Dispersible Nanocrystals. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

Sources

Technical Support Center: Overcoming Challenges in the Purification of Succinanilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the purification of succinanilic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable compounds. Succinanilic acid derivatives, characterized by both a carboxylic acid and an anilide moiety, present unique purification hurdles due to their dual functionality. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve high purity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered during the purification of succinanilic acid derivatives.

Q1: My succinanilic acid derivative is "oiling out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

A1: "Oiling out" occurs when a compound separates from the cooling solution as a liquid phase rather than a solid crystalline lattice. This is common for succinanilic acid derivatives when the cooling process is too rapid or when the solute's melting point is lower than the temperature of the solution from which it is separating. High impurity levels can also depress the melting point, exacerbating this issue.[1]

Causality & Solution: The fundamental cause is that the supersaturation point is reached at a temperature where the compound is still molten or has extremely high solubility in the remaining solvent.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Return the flask to the heat source to redissolve the oil. Add a small amount (1-5% of the total volume) of the "good" or more solubilizing solvent to the mixture. This slightly increases the total solvent volume, requiring a lower temperature to be reached before precipitation begins, which may be below the compound's "oiling out" point.[1]

  • Slow Down the Cooling Process: Rapid cooling is a primary culprit. After dissolving your compound in hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or glass wool. Do not place it directly in an ice bath. Slow cooling provides the necessary time for ordered crystal lattice formation.[2]

  • Change the Solvent System: The initial solvent may be too good a solvent. An ideal recrystallization solvent shows high solubility at high temperatures and low solubility at low temperatures.[2] Consider using a two-solvent system. Dissolve the compound in a minimum of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.[3]

  • Senior Application Scientist's Insight: The hydrogen-bonding capabilities of both the carboxylic acid and the amide can lead to complex solvation behavior. Sometimes, a protic solvent like ethanol mixed with an aprotic solvent like ethyl acetate can disrupt unfavorable solvation shells and promote proper crystallization.

Q2: My purified product is persistently discolored (e.g., yellow or brown). How can I remove these colored impurities?

A2: Discoloration often arises from high-molecular-weight, conjugated impurities or oxidation byproducts formed during the synthesis, especially when using aniline-based starting materials which are prone to air oxidation.

Causality & Solution: These colored impurities are often present in trace amounts but are highly chromophoric. They typically possess high polarity and can be effectively removed by adsorption onto activated carbon.

Decolorization Protocol:

  • Dissolve the crude, discolored product in a suitable hot solvent as you would for recrystallization.

  • Once dissolved, remove the flask from the heat source and add a very small amount of activated carbon (charcoal) – typically 1-2% of the solute's weight. Adding it to a boiling solution can cause violent bumping.

  • Return the mixture to the heat and swirl or stir for 2-5 minutes.

  • Perform a hot gravity filtration using a fluted filter paper to remove the activated carbon. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.[4]

  • The resulting clear, colorless filtrate can then be cooled to induce crystallization of the purified product.

  • Senior Application Scientist's Insight: Be judicious with the amount of activated carbon. Using an excessive amount can lead to significant loss of your desired product due to co-adsorption.

Q3: How do I effectively remove unreacted aniline starting material from my reaction mixture?

A3: Unreacted aniline or its derivatives are basic impurities. This basicity is the key to their removal via a selective acid-base liquid-liquid extraction.

Causality & Solution: The basic lone pair of electrons on the aniline's nitrogen atom can be protonated by a dilute acid (e.g., 1M HCl) to form a water-soluble ammonium salt (Ar-NH3+ Cl-). The succinanilic acid derivative, being a much weaker base, remains in the organic phase under these conditions.[4]

Extraction Workflow:

  • Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of dilute aqueous acid (e.g., 1 M HCl).

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer, containing the protonated aniline salt, can be drained off.

  • Repeat the acid wash one or two more times to ensure complete removal.

  • Finally, wash the organic layer with water and then brine to remove residual acid and water, respectively. Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4) before proceeding.[4]

  • Senior Application Scientist's Insight: Always check the pH of the aqueous layer after the first extraction. It should be acidic. If not, you may need to add more acid, especially if your reaction mixture contained other basic components.

Q4: My compound streaks badly on a silica gel TLC plate and gives poor separation during column chromatography. What can I do?

A4: Streaking, or tailing, of acidic compounds on silica gel is a classic problem. It is caused by strong interactions between the polar carboxylic acid group of your molecule and the acidic silanol (Si-OH) groups on the surface of the silica.

Causality & Solution: The interaction is an acid-base interaction that leads to a non-ideal equilibrium between the compound being adsorbed on the stationary phase and dissolved in the mobile phase. To achieve sharp, symmetrical peaks, this interaction must be suppressed.

Troubleshooting Strategies:

  • Modify the Mobile Phase: Add a small amount of a volatile acid to your eluent system. Typically, adding 0.5-1% acetic acid or formic acid is highly effective. The added acid protonates the silanol groups and keeps your succinanilic acid derivative in its neutral, protonated state, minimizing strong ionic interactions and leading to much-improved peak shape.[5]

  • Use a Different Stationary Phase: If modifying the eluent is insufficient, consider using a less acidic or end-capped silica gel. Alternatively, reversed-phase chromatography (e.g., C18 silica) is an excellent option. In reversed-phase, your polar compound will elute earlier, and a buffered mobile phase (e.g., water/acetonitrile with 0.1% formic acid or TFA) is typically used to ensure consistent protonation and sharp peaks.[5]

  • Senior Application Scientist's Insight: Before committing to a large-scale column, always optimize the eluent on a TLC plate first. The ideal solvent system should give your product an Rf value between 0.25 and 0.40 and show clear separation from impurities. Aniline itself tends to run faster on silica gel than the corresponding succinanilic acid product.[6]

Q5: What are the best analytical techniques to assess the purity of my final product?

A5: A combination of techniques should be used to build a comprehensive picture of your product's purity. No single technique tells the whole story.

Recommended Purity Assessment Workflow:

  • Thin Layer Chromatography (TLC): An initial, rapid check for the presence of major impurities. Spot your purified material alongside the crude mixture and starting materials. A single spot for your purified sample is a good indication of purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and broaden. Compare your experimental value to the literature value if available.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for confirming the structure and assessing the purity of organic compounds. Integration of the ¹H NMR signals can be used to quantify impurities if their signals are resolved from your product's signals. The absence of signals corresponding to starting materials or solvents is a strong indicator of high purity.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A reversed-phase method with a UV detector is typically suitable for these aromatic compounds. The purity is often reported as the area percentage of the main product peak.[7][8]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. Techniques like LC-MS can be used to identify the molecular weights of minor impurities detected in the HPLC analysis.[7]

Section 2: Troubleshooting Guide: Recrystallization

This section provides a more detailed, problem-oriented guide to the most common and powerful purification technique for these compounds.

Recrystallization Troubleshooting Decision Tree

This diagram outlines a logical workflow for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Start: Crude Succinanilic Acid Derivative dissolve Dissolve in minimum amount of hot solvent start->dissolve cool Cool solution slowly to room temperature dissolve->cool outcome Observe Outcome cool->outcome crystals Clean crystals form outcome->crystals Success no_crystals No crystals form outcome->no_crystals Problem oiling_out Product oils out outcome->oiling_out Problem poor_yield Very low yield outcome->poor_yield Problem sol_no_crystals1 1. Scratch inner surface of flask no_crystals->sol_no_crystals1 sol_oiling1 1. Re-heat to dissolve oil oiling_out->sol_oiling1 sol_poor_yield1 Too much solvent used initially. Concentrate mother liquor. poor_yield->sol_poor_yield1 sol_poor_yield2 Product has high solubility even when cold. Change solvent system. poor_yield->sol_poor_yield2 sol_no_crystals2 2. Add a seed crystal sol_no_crystals1->sol_no_crystals2 sol_no_crystals3 3. Too much solvent? Boil some off & re-cool. sol_no_crystals2->sol_no_crystals3 sol_oiling2 2. Add more solvent (1-5% volume) sol_oiling1->sol_oiling2 sol_oiling3 3. Re-cool even slower sol_oiling2->sol_oiling3 sol_oiling4 4. Change solvent system sol_oiling3->sol_oiling4

Caption: A decision tree for troubleshooting common recrystallization problems.

Data Presentation: Common Recrystallization Solvents

The choice of solvent is paramount for successful crystallization.[2] The following table provides a starting point for solvent screening.

SolventBoiling Point (°C)PolarityComments & Suitability
Water100HighGood for highly polar derivatives. May require heating. Succinanilic acid itself can be recrystallized from boiling water.[9][10]
Ethanol (EtOH)78HighA very general and effective solvent. Often works well as part of a two-solvent system with water or hexanes.[3]
Ethyl Acetate (EtOAc)77MediumA good choice for many derivatives. Balances polarity for both the acid and aromatic parts. Often used with hexanes.[3]
Acetone56MediumCan be effective, but its low boiling point provides a smaller temperature gradient for crystallization.[3]
Toluene111LowGood for less polar derivatives. Its high boiling point is advantageous.
Hexanes/Heptane69 / 98Very LowAlmost always used as the "poor" solvent in a two-solvent system to induce precipitation from a more polar solvent.[3]

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for key purification workflows. Always perform work in a fume hood and wear appropriate Personal Protective Equipment (PPE).

Protocol 1: General Protocol for Recrystallization from a Two-Solvent System (e.g., Ethyl Acetate/Hexanes)

This protocol is designed for a compound that is too soluble in one solvent (ethyl acetate) but insoluble in another (hexanes).

Materials:

  • Crude succinanilic acid derivative

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

Methodology:

  • Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add a minimal amount of the "good" solvent (EtOAc) to the flask, just enough to make a slurry.

  • Gently heat the mixture with stirring on a hot plate. Continue to add the "good" solvent dropwise until the solid just dissolves. It is critical to add the minimum amount of hot solvent required.[2]

  • Remove the flask from the heat. Slowly add the "poor" solvent (hexanes) dropwise with swirling.

  • Continue adding the "poor" solvent until the solution remains persistently cloudy. This indicates you have reached the point of saturation.

  • Add a few drops of the "good" solvent (EtOAc) to re-dissolve the precipitate and make the solution clear again.

  • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Once at room temperature, you may place the flask in an ice bath for 15-30 minutes to maximize crystal yield.[1]

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold "poor" solvent (hexanes) or a mixture rich in the "poor" solvent.

  • Allow the crystals to air dry on the filter paper before transferring them to a desiccator for final drying.

Protocol 2: Acid-Base Extraction Workflow for Purification

This workflow is designed to separate your acidic product from neutral and basic impurities.

AcidBase_Extraction start Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash_acid Wash with 1M HCl (aq) (Removes basic impurities like aniline) start->wash_acid org_layer1 Organic Layer 1: Contains Neutral Impurities + Acidic Product wash_acid->org_layer1 Organic aq_layer1 Aqueous Layer 1: Contains Basic Impurities (Discard) wash_acid->aq_layer1 Aqueous wash_bicarb Wash with sat. NaHCO3 (aq) (Extracts acidic product) org_layer2 Organic Layer 2: Contains Neutral Impurities (Discard) wash_bicarb->org_layer2 Organic aq_layer2 Aqueous Layer 2: Contains Sodium Salt of Product wash_bicarb->aq_layer2 Aqueous org_layer1->wash_bicarb acidify Re-acidify Aqueous Layer 2 with conc. HCl until pH ~1-2 aq_layer2->acidify extract_back Extract with fresh Organic Solvent (3x) acidify->extract_back final_org Combined Final Organic Layers: Contains Pure Product extract_back->final_org Organic final_aq Final Aqueous Layer (Discard) extract_back->final_aq Aqueous dry Dry organic layer (Na2SO4), filter, and evaporate solvent final_org->dry product Pure Succinanilic Acid Derivative dry->product

Caption: A workflow diagram for purifying a succinanilic acid derivative via acid-base extraction.

References

  • Eureka, P. (2026, February 14). How to Enhance Succinic Acid Solubility in Solvents.
  • Rousová J, Ondrušová K, Karlová P, Kubátová A. (2015, February 5). Determination of Impurities in Bioproduced Succinic Acid. UND Scholarly Commons.
  • Rousová J, Ondrušová K, Karlová P, Kubátová A. (n.d.). Determination of Impurities in Bioproduced Succinic Acid. Longdom Publishing.
  • Organic Chemicals Blog. (2025, October 16).
  • Rousová J, Ondrušová K, Karlová P, Kubátová A. (2015). Determination of Impurities in Bioproduced Succinic Acid.
  • University of Rochester, Department of Chemistry. (n.d.).
  • PrepChem.com. (n.d.). Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide).
  • Benchchem. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Khan, W. et al. (2014, August 3). Does aniline stick in columns during column chromatography?.
  • Gweyi-Onyango, J. P., et al. (2021, June 16). Membrane Purification Techniques for Recovery of Succinic Acid Obtained from Fermentation Broth during Bioconversion of Lignocellulosic Biomass: Current Advances and Future Perspectives. MDPI.
  • Eureka, P. (2026, February 14). Optimize Solvent Selection for Succinic Acid Crystallization.
  • Singh, L., & Sharma, V. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
  • Eureka, P. (2026, February 14). Optimize Succinic Acid Crystallization for Purity.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Succinic acid.
  • Royal Society of Chemistry. (2021, September).
  • San, K-Y., et al. (2001, September 4). Purification of organic acids using anion exchange chromatography.
  • Biotage. (2023, February 10).

Sources

Validation & Comparative

A Comprehensive Guide to Cross-Reactivity Profiling of Novel Compounds: A Case Study with 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the realm of drug discovery and development, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The ability of a molecule to interact with its intended biological target while minimizing engagement with unintended "off-targets" is a critical determinant of its safety and therapeutic window. Unforeseen interactions can lead to adverse drug reactions, toxicity, or diminished efficacy, contributing to the high attrition rates observed in clinical trials. Therefore, a rigorous and comprehensive assessment of a compound's cross-reactivity profile is not merely a regulatory hurdle but a fundamental aspect of robust preclinical science.[1]

This guide provides a strategic framework for establishing a comprehensive cross-reactivity profile for a novel chemical entity, using the hypothetical compound 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid as a case study. As this molecule is not extensively characterized in public literature, this guide will focus on the de novo establishment of its selectivity profile, comparing various state-of-the-art methodologies. We will explore a multi-tiered approach, beginning with computational predictions and progressing through broad-spectrum biochemical assays to sophisticated cell-based methodologies that offer a more physiologically relevant context.

The Strategic Workflow for Cross-Reactivity Profiling

A robust cross-reactivity profiling cascade should be viewed as an iterative process, where data from each stage informs the next. The goal is to build a comprehensive understanding of the compound's interactome, moving from a broad, predictive landscape to a focused, biologically relevant validation of off-target effects.

Cross-Reactivity Profiling Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Broad Spectrum Screening cluster_2 Phase 3: Cellular Context Validation cluster_3 Phase 4: Data Integration & Validation In_Silico_Profiling In Silico Profiling (Computational Prediction) Biochemical_Profiling Biochemical Profiling (e.g., Kinase Panels) In_Silico_Profiling->Biochemical_Profiling Hypothesis Generation Cell_Based_Profiling Cell-Based Profiling (CETSA, Proteomics, Phenotypic) Biochemical_Profiling->Cell_Based_Profiling Identified Hits Data_Integration Data Integration & Orthogonal Validation Cell_Based_Profiling->Data_Integration Validated Off-Targets

Caption: A multi-phased approach to cross-reactivity profiling.

Part 1: In Silico Profiling - The Predictive First Step

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide a valuable preliminary assessment of potential off-targets. These in silico approaches leverage the chemical structure of 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid to predict its interactions with a vast array of known protein structures.

Methodologies:

  • Ligand-Based Approaches: These methods compare the structure of our test compound to databases of molecules with known biological activities. If our compound shares structural similarities with known inhibitors of a particular protein, it is flagged as a potential interactor.

  • Structure-Based Approaches (Molecular Docking): This technique involves computationally "docking" the 3D structure of our compound into the binding sites of a large panel of protein crystal structures. The software calculates a binding affinity score, and high-scoring interactions are considered potential off-targets.

Causality Behind this Choice: In silico profiling is a cost-effective and rapid way to generate an initial "hit list" of potential off-targets.[2][3] This allows for a more focused and informed design of subsequent experimental assays. However, it is crucial to recognize that these are predictions and are prone to false positives and negatives.[4][5]

Part 2: Biochemical Profiling - Broad-Spectrum Experimental Screening

Biochemical assays utilize purified proteins to directly measure the interaction of a compound with a large and diverse set of targets. This approach provides the first layer of experimental evidence for potential cross-reactivity.

Large-Panel Kinase Screening

Protein kinases are a large family of enzymes that are common off-targets for many small molecule drugs due to the conserved nature of their ATP-binding pocket.[6] Screening our compound against a broad panel of several hundred kinases is a standard and highly informative step in selectivity profiling.[7][][9]

Experimental Approach:

A typical kinase profiling service will test the compound at a fixed concentration (e.g., 1 or 10 µM) against a panel of 300-400+ kinases.[][9] The percentage of inhibition for each kinase is determined, and any significant inhibition ("hit") is then followed up with dose-response experiments to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

Data Presentation: Example Kinase Profiling Data

Kinase Target% Inhibition at 10 µMIC50 (µM)
Target X (Hypothetical)95%0.05
Off-Target Kinase A85%1.2
Off-Target Kinase B60%8.5
Off-Target Kinase C15%> 100

Causality Behind this Choice: Broad kinase panels provide a comprehensive and unbiased experimental assessment of a compound's activity against a major class of drug targets.[7] This data is invaluable for understanding structure-activity relationships and for identifying potential liabilities early in the drug discovery process.

Part 3: Cell-Based Profiling - Assessing Interactions in a Physiological Context

While biochemical assays are powerful, they lack the complexity of a living cell. Cell-based assays provide a more physiologically relevant environment to assess a compound's cross-reactivity, taking into account factors like cell permeability, metabolism, and the presence of protein complexes.[10]

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that directly measures the engagement of a compound with its target protein in intact cells or cell lysates.[10][11][12][13] The principle is based on the ligand-induced thermal stabilization of the target protein.[11][13][14]

CETSA Workflow Treat_Cells Treat cells with compound or vehicle (DMSO) Heat_Challenge Heat aliquots of cells at different temperatures Treat_Cells->Heat_Challenge Cell_Lysis Lyse cells and separate soluble and aggregated proteins Heat_Challenge->Cell_Lysis Protein_Quantification Quantify soluble target protein (e.g., by Western Blot or MS) Cell_Lysis->Protein_Quantification Melt_Curve Generate melt curve and determine thermal shift Protein_Quantification->Melt_Curve

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for a Putative Off-Target

  • Cell Culture: Culture a relevant cell line to ~80% confluency.

  • Compound Treatment: Treat cells with 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid at the desired concentration (and a vehicle control) for a specified time (e.g., 1 hour) at 37°C.[11]

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-8 minutes using a thermal cycler.[11][14]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or sonication.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.

Chemical Proteomics

Chemical proteomics encompasses a range of techniques that use chemical probes or the compound itself to identify its interacting partners within the native proteome.[15][16][17][18][19] These methods are powerful for unbiased, proteome-wide target deconvolution.

Methodologies:

  • Affinity-Based Methods: The compound of interest is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. These interacting proteins are then identified by mass spectrometry.

  • Activity-Based Protein Profiling (ABPP): This technique uses reactive probes to label the active sites of enzymes. Competition with our test compound can reveal its targets.

  • Reactive-Cysteine Profiling: This is a subset of ABPP that specifically targets reactive cysteine residues in proteins, which are often found in functionally important sites.[20][21]

Causality Behind this Choice: Chemical proteomics provides an unbiased view of the compound's interactome, potentially revealing novel off-targets that would be missed by panel-based screening.[16]

High-Content Phenotypic Screening

High-content screening (HCS) uses automated microscopy and image analysis to quantify the effects of a compound on multiple cellular features simultaneously.[22][23][24][25] By creating a detailed "phenotypic fingerprint" of our compound, we can compare it to the fingerprints of reference compounds with known mechanisms of action.

Experimental Approach:

  • Cell Plating: Plate cells in multi-well plates.

  • Compound Treatment: Treat cells with a range of concentrations of 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid.

  • Staining: After an incubation period, stain the cells with a cocktail of fluorescent dyes that label different subcellular compartments (e.g., nucleus, mitochondria, cytoskeleton).

  • Imaging: Acquire images of the cells using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to extract hundreds of quantitative features from each cell (e.g., nuclear size, mitochondrial texture, cell shape).

  • Data Analysis: Use machine learning algorithms to compare the phenotypic profile of our compound to a database of profiles from well-characterized compounds.

Causality Behind this Choice: HCS provides a functional readout of the compound's effects in a cellular context.[24] If our compound induces a similar phenotype to a known inhibitor of a particular pathway, it suggests a potential off-target interaction within that pathway.

Comparative Analysis of Profiling Platforms

MethodologyAdvantagesDisadvantages
In Silico Profiling - Rapid and inexpensive- Broad coverage of the theoretical proteome- Predictive, not experimental- Prone to false positives and negatives[4][5]
Biochemical Profiling - Direct measurement of interaction- High-throughput and quantitative- Well-established for certain target classes (e.g., kinases)- Lacks physiological context (no cell membrane, metabolism, etc.)- Limited to purified proteins
Cell-Based Profiling - High physiological relevance- Can assess target engagement in intact cells- Unbiased, proteome-wide approaches are available- More complex and lower throughput than biochemical assays- Can be challenging to deconvolute direct vs. indirect effects

Data Interpretation and Validation

It is critical to integrate the data from all profiling platforms to build a cohesive picture of the compound's selectivity. Hits from biochemical screens should be validated in cell-based assays. For example, if a kinase is identified as a high-affinity off-target in a biochemical assay, CETSA can be used to confirm its engagement in intact cells. Any off-target interactions confirmed in cellular assays should then be investigated for their functional consequences.

Conclusion

Establishing a comprehensive cross-reactivity profile for a novel compound like 4-[(4-azepan-1-ylphenyl)amino]-4-oxobutanoic acid is a multifaceted endeavor that requires a strategic and tiered approach. By integrating in silico predictions with broad-spectrum biochemical screening and physiologically relevant cell-based assays, researchers can build a robust understanding of a compound's selectivity. This knowledge is paramount for making informed decisions in the drug discovery and development process, ultimately contributing to the development of safer and more effective medicines.

References

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]

  • World Preclinical Congress. Chemical Proteomics for Target Validation. Available from: [Link]

  • Evotec. Chemical Proteomics. Available from: [Link]

  • KTH Royal Institute of Technology. Chemical proteomics for drug target deconvolution and to study biological systems. Available from: [Link]

  • Molecular Devices. High-Content Phenotypic Screening. Available from: [Link]

  • PubMed. A brief introduction to chemical proteomics for target deconvolution. Available from: [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • Broad Institute. High-Content Imaging & Phenotypic Screening. Available from: [Link]

  • PubMed. Comprehensive chemical proteomics for target deconvolution of the redox active drug auranofin. Available from: [Link]

  • Wikipedia. High-content screening. Available from: [Link]

  • PMC. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Available from: [Link]

  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]

  • PMC. CRISPRitz: rapid, high-throughput and variant-aware in silico off-target site identification for CRISPR genome editing. Available from: [Link]

  • Frontiers. Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy. Available from: [Link]

  • ACS Publications. Selection of Optimal Cell Lines for High-Content Phenotypic Screening. Available from: [Link]

  • ResearchGate. List of various in silico off-target detection methods. Available from: [Link]

  • seqWell. BLOG: Selecting the Right Gene Editing Off-Target Assay. Available from: [Link]

  • PMC. Off-target effects in CRISPR/Cas9 gene editing. Available from: [Link]

  • Creative Diagnostics. Cross-Reactivity Assessment. Available from: [Link]

  • Drug Discovery News. The precision paradox: Off-target effects in gene editing. Available from: [Link]

  • Nature. Towards standardizing nuclease off-target analysis for genome editing. Available from: [Link]

  • University of Cambridge. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Available from: [Link]

  • Oncolines B.V. Kinome Profiling. Available from: [Link]

  • Kinexus. Kinex™ Protein Kinase Microarray Services. Available from: [Link]

  • PMC. Reactive-cysteine profiling for drug discovery. Available from: [Link]

  • MDPI. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available from: [Link]

  • NCBI. Specificity and Cross-Reactivity. Available from: [Link]

  • MS Bioworks. Reactive Cysteine Profiling. Available from: [Link]

Sources

The Ascendant Scaffolds: A Comparative Guide to the Efficacy of Azepane-Based Compounds in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

The seven-membered nitrogen-containing heterocycle, known as the azepane scaffold, has steadily emerged as a structure of significant interest in medicinal chemistry.[1][2] Its inherent three-dimensional confirmation provides a versatile platform for synthetic modification, allowing for the fine-tuning of pharmacological properties. This guide offers an in-depth comparison of the efficacy of various classes of azepane-based compounds against cancer cells, supported by experimental data and detailed protocols for key validation assays.

Comparative Cytotoxicity: A Quantitative Overview

The anti-proliferative potential of azepane derivatives has been demonstrated across a diverse range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values are critical metrics for this comparison. Below, we summarize the performance of distinct azepane-based compound classes.

A-Azepano-Triterpenoids

This class of compounds, often derived from natural products like betulin, has shown remarkable cytotoxic activity, with some derivatives exhibiting submicromolar efficacy.[3][4] The introduction of the A-azepano ring into the triterpenoid core appears crucial for their anti-tumor activity.[5][6]

Compound ClassSpecific DerivativeCancer Cell LineActivity MetricValue (µM)
Azepano-Betulins Azepano-betulinic amidesColon (HCT-15), Ovarian (NCI/ADR-RES)GI500.57 - 14.30
A-azepano-28-amino-betulinLeukemia, Colon, Lung, BreastGI501.16 - 2.27
Azepano-Oleananes Azepanoallobetulinic acid amidePharynx (FaDu)EC500.88
Azepanoallobetulinic acid amideVariousGI500.20 - 0.94
Azepanoallobetulinic acid amideVariousLC501 - 6

Data compiled from multiple sources.[4][6][7]

Dibenzo[b,f]azepine Derivatives

Dibenzo[b,f]azepine derivatives represent another promising avenue, with some compounds displaying potent activity, particularly against leukemia cell lines.[8][9] The rigid, tricyclic core of these molecules is a key feature influencing their biological effects.[8]

Compound ClassSpecific DerivativeCancer Cell LineActivity MetricValue (µM)
Dibenzo[b,f]azepin Oxadiazoles Compound 5eLeukemia (SR)IC5013.05
Compound 5eTopoisomerase IIIC506.36
Dibenzo[b,f]azepine Isoxazolines Compound 4gBreast (MCF-7)IC50Comparable to Cisplatin
Compound 4gMultiple Myeloma (RPMI8226/LR5)IC50Comparable to Cisplatin

Data compiled from multiple sources.[8][9][10]

Azepane-Sulfonamides

The introduction of a sulfonamide moiety to the azepane ring has yielded compounds with broad-spectrum anti-proliferative activity. A notable example is N-(4-ethoxyphenyl)azepane-1-sulfonamide, which has been benchmarked against standard chemotherapeutic agents.[11]

CompoundCancer Cell LineIC50 (µM)Comparator: Doxorubicin IC50 (µM)Comparator: Cisplatin IC50 (µM)
N-(4-ethoxyphenyl)azepane-1-sulfonamide Breast (MCF-7)8.5 ± 0.70.9 ± 0.15.2 ± 0.4
Breast (MDA-MB-231)12.3 ± 1.11.5 ± 0.27.8 ± 0.6
Colon (HCT116)7.9 ± 0.61.2 ± 0.14.5 ± 0.5
Lung (A549)15.2 ± 1.42.1 ± 0.36.3 ± 0.7

Data sourced from BenchChem.[11]

Mechanistic Insights: Unraveling the Pathways to Cell Death

The anticancer effects of azepane derivatives are not merely cytotoxic; they are often mediated through the targeted disruption of key cellular processes, primarily apoptosis and the inhibition of pro-survival signaling pathways.[1][12]

Induction of Apoptosis

A common mechanism of action for many azepane compounds is the induction of programmed cell death, or apoptosis.[12] This is often characterized by the externalization of phosphatidylserine on the cell membrane, DNA fragmentation, and the activation of caspase cascades. For instance, flow cytometry analysis of an azepanoallobetulinic acid amide derivative showed a significant increase in both early (44.3%) and late apoptotic (21.4%) cancer cells.[3][4] Similarly, N-(4-ethoxyphenyl)azepane-1-sulfonamide treatment resulted in 41.0% of HCT116 cells becoming apoptotic.[11]

Azepane Azepane-Based Compound Mito Mitochondrial Disruption Azepane->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Azepane Azepane-Based Akt Inhibitor Azepane->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by azepane compounds.

Experimental Protocols: A Guide to In Vitro Validation

Reproducible and robust experimental design is the cornerstone of drug discovery research. The following section provides detailed, step-by-step protocols for the key assays used to evaluate the efficacy of azepane-based compounds.

General Workflow for Cytotoxicity Screening

A typical workflow for assessing the anticancer potential of novel azepane derivatives involves a multi-step process, from initial cytotoxicity screening to in-depth mechanistic studies.

A 1. Cell Seeding (96-well plate) B 2. Compound Treatment A->B C 3. Incubation (24-72h) B->C D 4. Cell Viability Assay (e.g., MTT) C->D E 5. IC50 Determination D->E F 6. Mechanistic Assays (Apoptosis, Cell Cycle) E->F

Caption: General workflow for evaluating the cytotoxicity of azepane compounds.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [13] Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Azepane-based test compounds and vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) [11]* Solubilization solution (e.g., DMSO, isopropanol with HCl) [11][13]* Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5x10³ cells/well) in 100 µL of culture medium. [11]Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the azepane compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂. [11]4. MTT Addition: Add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for an additional 2-4 hours at 37°C. [11][13]Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. [11][13]Mix gently on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. [13]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. [14][15] Materials:

  • Treated and control cells

  • 1X PBS (cold)

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) * Fluorochrome-conjugated Annexin V (e.g., FITC) * Propidium Iodide (PI) staining solution * Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in your target cells using the azepane compound at its IC50 concentration for a specified time (e.g., 24-48 hours). Include a vehicle-treated negative control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold 1X PBS. [14]3. Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1x10⁶ cells/mL. 4. Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. [16]Gently vortex the tube.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [15]6. Dilution: Add 400 µL of 1X Binding Buffer to each tube. 7. Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content. [1][17] Materials:

  • Treated and control cells

  • 1X PBS

  • Ice-cold 70% ethanol [18]* PI staining solution (e.g., 50 µg/mL PI in PBS) [17]* RNase A solution (e.g., 100 µg/mL in PBS) [17]* Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1x10⁶ cells per sample. Wash once with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. [18]Fix for at least 30 minutes on ice or at -20°C. [18]3. Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in 100 µL of PBS containing RNase A. Incubate for 30 minutes at 37°C to degrade RNA, ensuring PI stains only DNA. [17]5. PI Staining: Add 400 µL of PI staining solution to the cells. [17]6. Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI signal. Gate on single cells to exclude doublets and aggregates. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. [17]

Conclusion

Azepane-based compounds represent a highly promising and pharmacologically diverse class of molecules for the development of novel anticancer therapeutics. [2][3]The data clearly demonstrate that specific structural modifications, such as the creation of A-azepano-triterpenoids or dibenzo[b,f]azepines, can yield compounds with potent, low-micromolar to nanomolar efficacy against a range of cancer cell lines. [1][12]Their mechanisms of action, which frequently involve the induction of apoptosis and the targeted inhibition of critical survival pathways like PI3K/Akt, underscore their potential for rational drug design. The continued exploration of structure-activity relationships and mechanistic studies will be paramount in optimizing the efficacy and selectivity of these compelling scaffolds for future clinical applications.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). MethodsX. Retrieved from [Link]

  • Recent advances in anticancer chemotherapeutics based upon azepine scaffold. (2016). Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Recent Advances on the Synthesis of Azepane‐Based Compounds. (2022). ChemistrySelect. Retrieved from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. Retrieved from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). BosterBio. Retrieved from [Link]

  • Design, synthesis and molecular docking of novel substituted azepines as inhibitors of PI3K/Akt/TSC2/mTOR signaling pathway in colorectal carcinoma. (2023). Bioorganic Chemistry. Retrieved from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. (2024). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cytotoxic Potential of α-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. (2004). Journal of Medicinal Chemistry. Retrieved from [Link]

  • MTT Assay Protocol. (n.d.). Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]

  • Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives. (2016). Chemistry Central Journal. Retrieved from [Link]

  • Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives. (2016). ResearchGate. Retrieved from [Link]

  • Synthesis, evaluation of cytotoxicity, and antimicrobial activity of A-azepano- and A-seco-3-amino-C28-aminolupanes. (2020). ResearchGate. Retrieved from [Link]

  • Cytotoxic Potential of α-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. (2021). PubMed. Retrieved from [Link]

  • Design, Synthesis and Molecular docking of novel substituted azepines as inhibitors of PI3K/Akt/TSC2/mTOR signaling pathway in colorectal carcinoma. (2022). ResearchGate. Retrieved from [Link]

  • Cytotoxic Potential of α-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. (2021). ResearchGate. Retrieved from [Link]

  • Importance of Dibenzoazepine and Azepine Derivatives in the Field of Medicinal Chemistry. (2020). ResearchGate. Retrieved from [Link]

  • Cytotoxic activity and IC50 of compound 5 at 48 h for new diazepine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. (2004). Journal of Medicinal Chemistry. Retrieved from [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • Drug discovery approaches targeting the PI3K/Akt pathway in cancer. (2008). Oncogene. Retrieved from [Link]

  • lines ic50 values: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • (a) Chart comparing the IC50 values of the compounds for different cell... (n.d.). ResearchGate. Retrieved from [Link]

  • Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. (2022). ACS Omega. Retrieved from [Link]

Sources

comparative analysis of the pharmacological profiles of azepine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azepine ring—a seven-membered unsaturated heterocycle—serves as a "privileged scaffold" in medicinal chemistry. However, the pharmacological utility of this core diverges radically based on its fusion patterns. This guide provides a technical comparison between Benzazepines (typically Dopaminergic GPCR ligands) and Dibenzazepines (typically Voltage-Gated Ion Channel modulators).

For the drug development professional, understanding this divergence is critical: Benzazepines offer nanomolar selectivity for monoamine receptors, whereas Dibenzazepines rely on micromolar, state-dependent interactions with ion channel pores.

Part 1: Structural & Mechanistic Divergence

The addition of a second benzene ring to the azepine core fundamentally alters the steric and electronic landscape, shifting the target profile from G-Protein Coupled Receptors (GPCRs) to Voltage-Gated Sodium Channels (


).
1.1 The Scaffold Bifurcation
  • Benzazepines (e.g., Fenoldopam, SCH-23390): The flexible, bicyclic structure mimics the rotameric conformation of dopamine, allowing high-affinity binding to D1-like receptors.

  • Dibenzazepines (e.g., Carbamazepine): The rigid, tricyclic structure creates a lipophilic wedge that stabilizes the inactivated state of

    
     channels, preventing repetitive neuronal firing.
    
1.2 Mechanistic Pathway Diagram

The following diagram illustrates the divergent signaling pathways and downstream effects of these two analog classes.

Azepine_Mechanism cluster_0 Benzazepine (GPCR Target) cluster_1 Dibenzazepine (Ion Channel Target) Ligand_A Fenoldopam/SCH-23390 Receptor_A D1 Dopamine Receptor (Gs-Coupled) Ligand_A->Receptor_A Effector_A Adenylyl Cyclase Receptor_A->Effector_A Second_Msgr cAMP Production Effector_A->Second_Msgr Outcome_A Vasodilation / Signal Modulation Second_Msgr->Outcome_A Ligand_B Carbamazepine Channel_State NaV Channel (Inactivated State) Ligand_B->Channel_State  Binds Pore   Action Stabilize Inactivation (Use-Dependent Block) Channel_State->Action Outcome_B Inhibit Repetitive Firing (Seizure Control) Action->Outcome_B

Figure 1: Mechanistic divergence of Azepine analogs. Benzazepines drive GPCR signaling cascades, while Dibenzazepines mechanically stabilize ion channel states.

Part 2: Pharmacodynamic Profile (The Data)[1]

The table below contrasts the potency and selectivity profiles. Note the orders-of-magnitude difference in binding constants (


 vs 

), reflecting the nature of the targets.
FeatureBenzazepine (SCH-23390) Benzazepine (Fenoldopam) Dibenzazepine (Carbamazepine)
Primary Target Dopamine D1/D5 (Antagonist)Dopamine D1 (Partial Agonist)Voltage-Gated

Channels
Binding Affinity

[1]

[2]

[3]
Selectivity High (>1000x vs D2)High (vs

-adrenoceptors)
Low (Promiscuous binder to

subtypes)
Mechanism Orthosteric BlockadeOrthosteric ActivationState-Dependent Allosteric Block
Key Kinetic Feature Rapid AssociationRapid Onset (Vasodilation)Slow binding to inactivated state

Key Insight: Researchers screening azepine libraries must adjust assay windows accordingly. A screen set to detect nM hits (typical for GPCRs) will miss Dibenzazepine activity, which requires


 concentrations to affect the pore.
Part 3: Experimental Protocols

To validate these profiles, distinct experimental workflows are required.

3.1 Protocol A: Radioligand Binding (Benzazepines)

Target: Determination of


 for D1 receptors using 

-SCH-23390.[1]
  • Membrane Preparation: Homogenize rat striatum (or D1-expressing HEK293 cells) in ice-cold Tris-HCl buffer. Centrifuge at 20,000 x g. Resuspend pellet.[2][3]

  • Incubation:

    • Mix membrane prep (50 µg protein) with

      
      -SCH-23390 (0.2 nM final).
      
    • Add competing "cold" azepine analog (concentration range

      
       to 
      
      
      
      M).
    • Critical Control: Define non-specific binding using 1 µM (+)-butaclamol.

    • Incubate at 30°C for 60 minutes to reach equilibrium.

  • Filtration (The "Speed" Step):

    • Rapidly filter through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) .

    • Why PEI? Azepines are lipophilic and stick to glass fibers; PEI reduces this noise [4].

  • Analysis: Count radioactivity. Plot displacement curves to calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
3.2 Protocol B: Whole-Cell Patch Clamp (Dibenzazepines)

Target: Determination of State-Dependent Block of


1.7.
  • Setup: Whole-cell configuration on HEK293 cells expressing

    
    1.7.
    
  • Solutions: Intracellular (CsF-based to block K+ channels); Extracellular (Standard Tyrode’s).

  • Voltage Protocol (The "State" Step):

    • Holding Potential (

      
      ):  Hold cells at -120 mV (Resting State) vs. -70 mV (Partially Inactivated State).
      
    • Pulse: Depolarize to 0 mV for 20ms to elicit current.

    • Frequency: Stimulate at 10 Hz to induce "use-dependence."

  • Application: Perfuse Carbamazepine (10-100 µM).

  • Analysis: Calculate the Shift in Inactivation (

    
    ).
    
    • Success Metric: A true Dibenzazepine hit will show significantly higher potency at

      
       than at 
      
      
      
      [5].
3.3 Assay Decision Matrix

Assay_Selection Start Select Azepine Analog Class Decision Target Mechanism? Start->Decision GPCR GPCR Ligand (Benzazepine) Decision->GPCR Agonist/Antagonist Channel Ion Channel Modulator (Dibenzazepine) Decision->Channel Pore Blocker Method_A Radioligand Binding / FRET GPCR->Method_A Method_B Electrophysiology (Patch Clamp) Channel->Method_B Critical_A CRITICAL: Use PEI filters to reduce lipophilic binding Method_A->Critical_A Critical_B CRITICAL: Test at hyperpolarized AND depolarized holding potentials Method_B->Critical_B

Figure 2: Decision matrix for selecting the appropriate pharmacological assay based on the azepine subclass.

Part 4: Pharmacokinetic Considerations

The structural differences also dictate the metabolic fate of these molecules, a crucial factor in drug development.

  • Autoinduction (Dibenzazepines): Carbamazepine is a potent inducer of CYP3A4 and CYP2B6. It induces its own metabolism (autoinduction), causing its half-life to decrease from ~35 hours (single dose) to ~15 hours (chronic dosing) [6]. This complicates dosing regimens and drug-drug interactions.

  • Conjugation (Benzazepines): Fenoldopam bypasses significant CYP450 oxidative metabolism. Instead, it undergoes rapid methylation, glucuronidation, and sulfation. This results in a short half-life (~5 minutes) and linear kinetics, making it suitable for IV infusion in hypertensive emergencies but poor for oral maintenance [7].

Part 5: References
  • Bourne, J. A. (2001).[4] SCH 23390: The first selective dopamine D1-like receptor antagonist.[5][6] CNS Drug Reviews. Link

  • Flaim, K. E., et al. (1985).[7] Binding of a novel dopaminergic agonist radioligand [3H]-fenoldopam (SKF 82526) to D-1 receptors in rat striatum.[7] Life Sciences. Link

  • Willow, M., et al. (1985). Voltage clamp analysis of the inhibitory actions of diphenylhydantoin and carbamazepine on voltage-sensitive sodium channels in neuroblastoma cells. Molecular Pharmacology. Link

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience Technical Guides. Link

  • Qiao, X., et al. (2014). State-dependent inhibition of voltage-gated sodium channels by carbamazepine... Acta Pharmacologica Sinica. Link

  • BOC Sciences. (n.d.). Carbamazepine: Definition, Mechanism of Action and Applications.[8]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3341, Fenoldopam. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of 4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, treating the substance as potentially hazardous.

Hazard Assessment and Precautionary Principle

Due to the lack of specific toxicological and ecotoxicological data for 4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid, the precautionary principle must be applied. This means handling the compound as if it were hazardous. Similar chemical structures can exhibit properties ranging from irritation to acute toxicity[1]. Therefore, all personnel must adhere to stringent safety protocols to minimize exposure and environmental release.

Personal Protective Equipment (PPE)

Before handling 4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid for disposal, all personnel must be equipped with the following standard PPE:

  • Eye Protection: Chemical splash-proof goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: While not typically required for handling small quantities of non-volatile solids, a dust mask or respirator should be available in case of aerosolization.

Waste Segregation and Containerization

Proper segregation and containerization are critical to prevent accidental chemical reactions and ensure safe disposal.

  • Waste Characterization: This compound should be classified as a non-halogenated organic solid waste.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for solid waste. The original container, if in good condition, is often a suitable choice[2].

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid," the approximate quantity, and the date of accumulation[2][3][4][5]. Do not use abbreviations or chemical formulas[2][4].

Parameter Guideline Rationale
Waste Type Solid Chemical WasteThe compound is a solid at room temperature.
Container Leak-proof, chemically compatible, sealedTo prevent spills and environmental contamination.
Labeling "Hazardous Waste", Full Chemical Name, Quantity, DateEnsures proper identification and regulatory compliance.
Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of 4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid.

  • Preparation: Ensure all necessary PPE is worn and the designated waste accumulation area is clean and organized.

  • Transfer: Carefully transfer the solid waste into the designated hazardous waste container. Minimize the generation of dust.

  • Container Sealing: Securely seal the container to prevent any leakage or spillage. Containers must be kept closed except when adding waste[3][4][6].

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory[7][8]. The SAA should be away from incompatible materials, particularly strong oxidizing agents or mineral acids[9].

  • Waste Pickup Request: Once the container is full or has been in storage for the maximum allowable time (which can vary by institution and jurisdiction), submit a waste pickup request to your institution's Environmental Health and Safety (EHS) office[2][3][6].

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: For small spills, use an absorbent material to contain the solid.

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop the spilled material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of 4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid.

Caption: Disposal workflow for 4-[(4-Azepan-1-ylphenyl)amino]-4-oxobutanoic acid.

References

  • Hazardous Waste Disposal Guide. Research Areas - Policies. Link

  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. Link

  • Hazardous Waste Disposal Guidelines. Purdue University. Link

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Link

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Link

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Link

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Link

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. Link

  • TR-50 Precipitant Safety Data Sheet. Link

  • Hazardous Waste - EHSO Manual. Link

  • The NIH Drain Discharge Guide. Link

  • 4-Aminobutyric acid - Safety Data Sheet. Fisher Scientific. Link

  • 4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid. PubChem. Link

  • 4-{[1-(4-Ethylphenyl)ethyl]amino}-4-oxobutanoic acid. Sigma-Aldrich. Link

  • 4-((4-Fluorophenyl)amino)-4-oxobutanoic acid. Sigma-Aldrich. Link

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. Link

  • 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with hydrophilic and hydrophobic segments: Spectroscopic characterization and investigation of reactive properties. Journal of the Serbian Chemical Society. Link

  • 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a newly synthesized amide with. SciSpace. Link

  • Material Safety Data Sheet - 4-(Methylamino)butyric acid hydrochloride, 99%. Cole-Parmer. Link

  • 4-(4-Methylphenyl)-4-oxobutyric Acid. TCI Chemicals. Link

  • 4-[Ethyl(phenyl)amino]-4-oxobutanoic acid. Santa Cruz Biotechnology. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.